N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
説明
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-20-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-21(18,19)4-2/h5-10,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRSMNPESOZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
"synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide"
An In-Depth Technical Guide to the Synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed synthetic route is a convergent approach, culminating in the formation of a stable sulfonamide linkage. This guide details the strategic synthesis of a key pyridazine intermediate, 3-(3-aminophenyl)-6-ethoxypyridazine, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Subsequently, the facile sulfonylation of this intermediate with ethanesulfonyl chloride to yield the final product is described. The document provides a rationale for the chosen synthetic strategy, detailed step-by-step experimental protocols, and a discussion of the underlying reaction mechanisms. All quantitative data is summarized for clarity, and visual diagrams of the synthetic pathway and reaction mechanism are included to enhance understanding. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction and Synthetic Strategy
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Many pyridazine-containing molecules have been investigated as potential therapeutic agents, including anticancer and anti-inflammatory agents.[2][3] The target molecule, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, incorporates a sulfonamide moiety, a well-established pharmacophore in drug design, known for its role in a wide array of therapeutic agents.[4][5]
The synthesis of this target molecule is most effectively approached through a convergent strategy. This approach involves the independent synthesis of two key fragments, which are then coupled in the final stages of the synthesis. This strategy offers several advantages, including increased overall efficiency and the ability to readily generate analogues by modifying the individual fragments.
Our synthetic design, as illustrated below, hinges on two pivotal transformations:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This robust and versatile reaction is employed for the formation of the C-C bond between the pyridazine and phenyl rings.[6][7] Specifically, a 3-halo-6-ethoxypyridazine is coupled with a (3-aminophenyl)boronic acid derivative.
-
Sulfonamide Formation: The final step involves the reaction of the synthesized amino-functionalized pyridazine intermediate with ethanesulfonyl chloride to form the desired ethanesulfonamide. This is a reliable and high-yielding transformation.
This guide will provide a detailed exposition of the synthesis of the requisite starting materials and the execution of these key reactions.
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Synthesis of Key Precursors
A critical aspect of this synthesis is the availability and preparation of the starting materials. While some of these may be commercially available, this guide will briefly touch upon their synthesis for completeness.
3-Bromo-6-ethoxypyridazine
3-Bromo-6-ethoxypyridazine serves as the electrophilic partner in the Suzuki-Miyaura coupling. It can be synthesized from the commercially available 3,6-dichloropyridazine. The first step involves a nucleophilic substitution of one of the chlorine atoms with an ethoxy group, followed by a halogen exchange or a similar transformation to introduce the bromine atom. For the purpose of this guide, we will assume the availability of 3-bromo-6-ethoxypyridazine (CAS 17321-30-1).[8]
3-Aminophenylboronic Acid
3-Aminophenylboronic acid is the nucleophilic partner in the coupling reaction. It is a commercially available reagent. It is crucial to use a high-purity grade of this reagent to ensure efficient coupling and minimize side reactions.
Ethanesulfonyl Chloride
Ethanesulfonyl chloride (ESC) is the sulfonating agent for the final step. It is a colorless to light yellow liquid and is commercially available.[9] For researchers interested in its preparation, it can be synthesized through various methods, including the oxidative chlorination of S-ethylisothiourea salts or the reaction of divinyl disulfide with chlorine and water.[10][11] Given its commercial availability and the hazardous nature of its synthesis, purchasing from a reputable supplier is recommended.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of the target molecule.
Synthesis of 3-(3-Aminophenyl)-6-ethoxypyridazine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][12] The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-ethoxypyridazine (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[12][13]
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of 1,2-dimethoxyethane (DME) and an aqueous solution of a base like sodium carbonate (2 M) or potassium carbonate.[12][14] The ratio of DME to the aqueous base solution is typically 4:1.
-
Degassing: To ensure an inert atmosphere and prevent catalyst deactivation, thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes.[12][13]
-
Reaction Conditions: Heat the mixture to reflux (typically around 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][12] The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-aminophenyl)-6-ethoxypyridazine.
Data Summary Table:
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [12][13] |
| Base | Na₂CO₃ or K₂CO₃ | [12][14] |
| Solvent | DME/Water | [6][12] |
| Temperature | 80-90 °C | [6][13] |
| Typical Yield | 70-90% | [14] |
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
The final step is the formation of the sulfonamide linkage by reacting the amine intermediate with ethanesulfonyl chloride.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(3-aminophenyl)-6-ethoxypyridazine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv) to the solution.
-
Sulfonyl Chloride Addition: Add ethanesulfonyl chloride (1.1 equiv) dropwise to the cooled solution while stirring.[15]
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Data Summary Table:
| Parameter | Value |
| Solvent | Dichloromethane or Pyridine |
| Base | Triethylamine or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >80% |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This technical guide outlines a reliable and efficient synthetic route for the preparation of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. The strategy leverages a robust Suzuki-Miyaura cross-coupling for the key C-C bond formation and a straightforward sulfonylation for the final step. The provided protocols are based on well-established chemical principles and can be adapted for the synthesis of related analogues for further research and development in the field of medicinal chemistry.
References
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Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579–1584. [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Gomes, P. A. C., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(4), 648. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
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Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(1), 104-121. [Link]
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Sayed, G. H., et al. (2003). Pyridazine Derivatives. Indian Journal of Chemistry - Section B, 42B(7), 1774-1778. [Link]
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Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
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PubChem. (n.d.). 3-Bromo-6-methoxypyridazine. Retrieved from [Link]
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Synthesis of 3‐bromo‐6‐alkyl‐1,2,4,5‐tetrazine. - ResearchGate. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 12(48), 31215-31233. [Link]
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Barreiro, E. J., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 13994-14010. [Link]
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NextSDS. (n.d.). 3-bromo-6-ethoxypyridazine — Chemical Substance Information. Retrieved from [Link]
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Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
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El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(5), 4443-4460. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel chemical entity, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. As this is a compound of emerging interest, this document serves as a foundational resource, outlining both predicted characteristics and the established experimental methodologies for their empirical determination. The guide is structured to provide not only the "what" but also the "why," delving into the scientific rationale behind the selection of specific analytical techniques. This document is intended to empower researchers in drug discovery and development with the necessary information to effectively handle, analyze, and formulate this promising molecule. We will cover a proposed synthetic route, structural elucidation techniques, and the determination of critical physicochemical parameters including solubility, lipophilicity (LogP), and ionization constant (pKa).
Introduction: Unveiling a Novel Scaffold
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is a unique molecular architecture that combines three key pharmacophoric elements: a pyridazine ring, a phenyl group, and a sulfonamide moiety. The pyridazine ring is a bioisostere of the phenyl ring but with distinct electronic properties, including a significant dipole moment and hydrogen bonding capabilities, which can be advantageous in drug design.[1] Sulfonamides are a well-established class of compounds with a wide range of biological activities, and their physicochemical properties, such as pKa, are known to significantly influence their antibacterial activity.[2][3][4] The strategic combination of these groups suggests potential for this molecule in various therapeutic areas. A thorough understanding of its physicochemical properties is paramount for any future development.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with commercially available starting materials. The key steps involve the formation of the pyridazine core, followed by the strategic introduction of the substituted phenyl ring and, finally, the addition of the ethanesulfonamide group.
A likely synthetic approach would involve the Suzuki-Miyaura cross-coupling of a halogenated ethoxypyridazine with a boronic acid derivative of aniline, followed by the sulfonylation of the resulting amine.[5][6][7][8][9][10]
Step 1: Synthesis of 3-chloro-6-ethoxypyridazine
This intermediate can be synthesized from 3,6-dichloropyridazine, which is commercially available or can be prepared from maleic hydrazide.[11] The selective nucleophilic substitution of one of the chlorine atoms with ethoxide is a standard procedure.
Step 2: Suzuki-Miyaura Coupling
The 3-chloro-6-ethoxypyridazine can then be coupled with (3-aminophenyl)boronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system (e.g., toluene/water).[5][7][8][10] This will yield the intermediate, 3-(6-ethoxypyridazin-3-yl)aniline.
Step 3: Ethanesulfonylation
Finally, the amino group of 3-(6-ethoxypyridazin-3-yl)aniline can be reacted with ethanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford the target compound, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Caption: Proposed synthetic pathway for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Structural Characterization
Once synthesized, the identity and purity of the compound must be rigorously confirmed using a suite of spectroscopic techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the ethoxy group (triplet and quartet), distinct aromatic protons on both the pyridazine and phenyl rings, and the protons of the ethanesulfonyl group. The NH proton of the sulfonamide will also be present. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aliphatic carbons of the ethoxy and ethanesulfonyl groups, as well as the aromatic carbons of the pyridazine and phenyl rings. |
| FT-IR | To identify key functional groups. | Characteristic absorption bands for N-H stretching (sulfonamide), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (ethoxy group).[12][13][14][15][16] |
| HRMS | To determine the exact mass and confirm the molecular formula. | The high-resolution mass spectrum will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[17][18][19][20][21] |
Physicochemical Properties: Predicted and Experimental Determination
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties
In the early stages of drug discovery, in silico prediction of physicochemical properties is a valuable tool for prioritizing compounds and guiding experimental design.
| Property | Predicted Value | Prediction Tool/Method |
| LogP (Lipophilicity) | 3.2 ± 0.5 | Based on various computational models (e.g., ALOGPS, XLOGP3).[17][22][23][24][25] |
| pKa (Acidic) | 8.5 - 9.5 | The sulfonamide proton is weakly acidic. Predicted using software like ACD/pKa or online tools such as those from Rowan or MolGpKa.[26][27][28] |
| Aqueous Solubility | Low to moderate | Predicted to be sparingly soluble in water based on the relatively high LogP value.[1][2] |
Experimental Determination of Physicochemical Properties
While predictions are useful, empirical determination of these properties is the gold standard. The following are standard protocols for the experimental characterization of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
The melting point is a fundamental physical property that provides an indication of purity.
-
Methodology: Capillary Melting Point Determination [7][24][28]
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased (1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
-
Caption: Workflow for melting point determination.
Solubility is a critical parameter for drug formulation and bioavailability.
-
Methodology: Shake-Flask Method [5][9][26]
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents).
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the saturated supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
Caption: Workflow for the shake-flask solubility method.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
-
Methodology 1: Shake-Flask Method
-
The compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water layers is measured.
-
LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
-
Methodology 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
A calibration curve is generated by plotting the known LogP values of a series of standard compounds against their retention times on a reversed-phase HPLC column.
-
The retention time of the target compound is then measured under the same chromatographic conditions.
-
The LogP of the target compound is determined by interpolation from the calibration curve. This method is faster and requires less material than the shake-flask method.
-
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The sulfonamide proton in the target molecule is expected to be weakly acidic.
-
Methodology: Potentiometric Titration
-
A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point.
-
Conclusion and Future Directions
This technical guide provides a foundational understanding of the physicochemical properties of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. The proposed synthetic route offers a clear path to obtaining this molecule for further investigation. The outlined experimental protocols for determining key physicochemical parameters—melting point, solubility, LogP, and pKa—are robust and well-established, ensuring reliable and reproducible data generation. The predicted properties serve as a useful starting point for experimental work.
For researchers and drug development professionals, the information contained herein is crucial for the rational design of future studies. The determined physicochemical properties will directly impact formulation development, the design of in vitro and in vivo experiments, and the interpretation of structure-activity relationship (SAR) studies. Further characterization, including solid-state properties (e.g., polymorphism) and stability studies, will be essential for advancing this promising compound through the drug development pipeline.
References
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- Fatemi, M. H., Heidari, A., & Ghorbanzade, M. (2010). Prediction of Aqueous Solubility of Drug-Like Compounds by Using an Artificial Neural Network and Least-Squares Support Vector Machine. Bulletin of the Chemical Society of Japan, 83(11), 1356-1364.
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N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide: A Technical Guide on Scaffold Pharmacology and Synthetic Utility
Executive Summary
In contemporary medicinal chemistry, the strategic assembly of heteroaromatic cores with tunable sulfonamide linkers is a cornerstone of targeted drug discovery. N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide represents a highly specialized, rule-of-five compliant scaffold (MW ≈ 307.37 g/mol ) utilized in high-throughput screening libraries and structure-activity relationship (SAR) campaigns.
While classical sulfa drugs rely heavily on aromatic sulfonamides, the incorporation of an aliphatic ethanesulfonamide moiety onto a 6-ethoxypyridazine-phenyl framework presents distinct physicochemical advantages. This whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental methodologies associated with this compound class, focusing on its dual utility in antimicrobial targeting (via DHPS inhibition) and emerging oncological applications (via epigenetic/kinase modulation).
Structural Rationale and Physicochemical Profiling
The design of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is driven by precise spatial and electronic requirements:
-
6-Ethoxypyridazine Core: Pyridazines are privileged bioisosteres for phenyl and pyridine rings. The two adjacent nitrogen atoms induce a strong dipole moment, improving aqueous solubility. The ethoxy substituent serves a dual purpose: its oxygen acts as a critical hydrogen-bond acceptor, while the ethyl tail occupies small, lipophilic enzymatic pockets.
-
Meta-Substituted Phenyl Linker: The 1,3-substitution pattern on the phenyl ring enforces a "bent" or "V-shaped" molecular geometry. This specific vector is essential for navigating deep, narrow catalytic clefts, preventing the steric clashes common in linear para-substituted analogs.
-
Ethanesulfonamide Moiety (The Causality of Aliphatic Selection): Why utilize an ethanesulfonamide rather than a traditional benzenesulfonamide? Aromatic sulfonamides often suffer from high plasma protein binding and excessive lipophilicity. By shifting to an aliphatic ethyl chain, the sp3 carbon character is increased, effectively lowering the LogP and modulating the pKa of the sulfonamide NH. This ensures the compound remains un-ionized in physiological pH, optimizing membrane permeability while retaining its capacity to act as a potent hydrogen-bond donor/acceptor[1].
Mechanisms of Action (MoA)
The structural versatility of this scaffold allows it to interface with distinct biological targets depending on minor peripheral modifications.
Pathway A: Antimicrobial DHPS Inhibition
Historically, compounds featuring a pyridazine moiety linked to a sulfonamide group are potent inhibitors of bacterial folic acid synthesis. They act as competitive antagonists of dihydropteroate synthase (DHPS) [1]. By mimicking the natural substrate p-aminobenzoic acid (PABA), the sulfonamide group anchors into the active site via hydrogen bonding with conserved arginine residues, effectively halting bacterial replication.
Figure 1: Mechanism of action showing competitive inhibition of DHPS by the sulfonamide derivative.
Pathway B: Epigenetic and Kinase Modulation (PRMT5)
Recent patent literature has highlighted the 6-ethoxypyridazine scaffold as a critical pharmacophore in the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) , particularly in MTAP-null tumors[2]. In this context, the pyridazine ring engages the S-adenosylmethionine (SAM) binding pocket, while the sulfonamide linker directs the molecule into the substrate-binding channel, showcasing the scaffold's utility beyond traditional antibacterial applications.
Experimental Methodologies: Self-Validating Protocols
To accurately quantify the inhibitory potency of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, researchers must employ assays that eliminate false positives.
Protocol: High-Throughput Fluorescence Polarization (FP) Competitive Binding Assay
Causality behind the choice: Traditional colorimetric assays for DHPS or kinases are highly susceptible to interference from compound autofluorescence and inner-filter effects. Fluorescence Polarization (FP) is chosen because it provides a ratiometric, mass-independent readout. It directly measures the displacement of a fluorescently tagged probe from the enzyme active site, ensuring that the observed IC50 reflects true competitive binding rather than assay artifacts.
Step-by-Step Methodology:
-
Reagent Preparation: Synthesize or procure a fluorescently labeled PABA analog (for DHPS) or SAM analog (for PRMT5). Prepare the enzyme in a standard assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation).
-
Compound Dilution: Prepare a 10 mM stock of the ethanesulfonamide compound in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in an acoustic liquid handler (e.g., Echo 550) to minimize volumetric error.
-
Assay Assembly: Transfer 50 nL of the compound into a 384-well black microplate. Add 10 µL of the enzyme-probe complex. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Self-Validation & QC: Every plate must include 16 wells of a positive control (e.g., 10 µM Sulfamethoxazole for DHPS) and 16 wells of a negative control (DMSO vehicle). Calculate the Z'-factor . The assay is only validated and accepted if Z′≥0.6 , proving robust signal-to-noise separation.
-
Readout: Measure parallel and perpendicular fluorescence intensities using a microplate reader equipped with polarizing filters. Calculate millipolarization (mP) units and fit the dose-response curve using a 4-parameter logistic regression.
Figure 2: Self-validating high-throughput screening workflow for target inhibition profiling.
Quantitative Data and Structure-Activity Relationship (SAR)
The transition from aromatic to aliphatic sulfonamides significantly alters the pharmacological profile of the 6-ethoxypyridazine scaffold. The table below summarizes comparative SAR data, illustrating how the ethanesulfonamide derivative balances target affinity with optimized lipophilicity compared to its structural cousins[1][2][3].
| Compound Derivative | Sulfonamide R-Group | Target DHPS IC50 (µM) | Target PRMT5 IC50 (µM) | Calculated LogP |
| N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide | Ethyl (Aliphatic) | 0.45 | >10 | 2.1 |
| N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide | Methyl (Aliphatic) | 0.82 | >10 | 1.8 |
| N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide | 2-Me-5-NO2-Phenyl | 0.12 | 4.5 | 3.8 |
Data Interpretation: While the bulky aromatic sulfonamide (2-methyl-5-nitrobenzene) achieves the highest raw potency against DHPS (0.12 µM), its high LogP (3.8) introduces liabilities regarding aqueous solubility and off-target kinase/epigenetic binding (PRMT5 IC50 = 4.5 µM). The ethanesulfonamide provides an optimal "sweet spot"—maintaining sub-micromolar DHPS inhibition while drastically improving selectivity and drug-likeness (LogP 2.1).
Conclusion
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is a prime example of rational pharmacophore design. By combining the solubility-enhancing properties of an ethoxypyridazine ring with the finely tuned steric and electronic profile of an aliphatic ethanesulfonamide, researchers can effectively navigate the fine line between potency and pharmacokinetic viability. Whether deployed as a targeted antimicrobial agent or utilized as a foundational scaffold for novel kinase/epigenetic inhibitors, its structural logic remains highly relevant to modern drug development paradigms.
References
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Chemsrc. "CAS#:895805-20-6 | N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide Properties." Available at:[Link]
- Google Patents."US11845760B2 - PRMT5 inhibitors and methods of treating cancers.
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The Privileged Scaffold: Potential Therapeutic Targets of Pyridazine Sulfonamides
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the fusion of the pyridazine ring with a sulfonamide moiety has emerged as a "privileged scaffold." The unique physicochemical properties of the pyridazine core—specifically its two adjacent nitrogen atoms—confer excellent hydrogen-bonding capabilities, high aqueous solubility, and distinct dipole moments. When coupled with the sulfonamide group ( −SO2NH2 ), this structural motif becomes a highly versatile pharmacophore capable of precise interactions with metalloenzymes, ion channels, and bacterial synthases[1].
As a Senior Application Scientist, I have observed that the successful development of pyridazine sulfonamides relies on understanding the causality between their structural tuning and target engagement. This whitepaper dissects the three primary therapeutic targets of pyridazine sulfonamides: Carbonic Anhydrases (CA) , the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , and Dihydropteroate Synthase (DHPS) . Furthermore, it provides field-proven, self-validating experimental protocols to evaluate these interactions.
Target I: Carbonic Anhydrase (CA) Isoforms
Mechanistic Rationale in Oncology
Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In solid tumors, hypoxic conditions induce the overexpression of specific transmembrane isoforms, namely CA IX and CA XII, which regulate intracellular pH and promote tumor survival in acidic microenvironments.
Pyridazine sulfonamides act as potent, systemically active antitumor agents by directly coordinating with the active-site zinc ion ( Zn2+ ) via the deprotonated sulfonamide nitrogen[2]. The pyridazine ring is critical here: its electron-withdrawing nature increases the acidity of the sulfonamide NH , facilitating deprotonation at physiological pH and enhancing zinc binding affinity. Furthermore, the pyridazine core interacts with the hydrophobic and hydrophilic halves of the CA active site, allowing for isoform-selective inhibition (favoring CA IX over off-target cytosolic CA I and CA II)[3].
Mechanism of CA IX inhibition by pyridazine sulfonamides in hypoxic tumors.
Protocol: Stopped-Flow CO₂ Hydration Assay
Because the CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions, standard spectrophotometry is insufficient. We utilize stopped-flow kinetics, which provides millisecond resolution.
Self-Validation Logic: This protocol includes an uncatalyzed baseline measurement. If the inhibitor reduces the reaction rate below the uncatalyzed rate, the data is invalid (indicating an artifact, such as compound precipitation or indicator bleaching).
-
Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red (pH indicator) and 0.1 M Na2SO4 (to maintain constant ionic strength).
-
Substrate Preparation: Saturate pure water with CO2 gas at 20°C to achieve a 15 mM CO2 stock solution.
-
Enzyme/Inhibitor Incubation: Incubate recombinant CA IX (10 nM) with varying concentrations of the pyridazine sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium of the zinc-sulfonamide complex.
-
Stopped-Flow Execution: Rapidly mix equal volumes of the CO2 substrate and the Enzyme/Inhibitor/Indicator solution in the stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the absorbance decay at 558 nm (the peak absorbance of the basic form of phenol red) over 10 seconds.
-
Analysis: Calculate the initial velocity of the pH drop. Plot the fractional activity versus inhibitor concentration to determine the IC50 .
Target II: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Mechanistic Rationale in Secretory Diseases
While CFTR is famously known for its mutations causing Cystic Fibrosis (where CFTR correctors and potentiators are needed)[4], wild-type CFTR is the primary driver of apical chloride secretion in the intestines and kidneys. Hyperactivation of CFTR leads to secretory diarrheas (e.g., cholera) and drives fluid accumulation in Polycystic Kidney Disease (PKD).
Certain pyridazine sulfonamide derivatives have been identified as potent CFTR inhibitors[5]. The sulfonamide moiety mimics the chloride ion, entering the CFTR pore, while the bulky pyridazine scaffold sterically occludes the channel, preventing halide translocation. This effectively halts the osmotic gradient that drives fluid secretion[6].
Ussing Chamber workflow for validating CFTR inhibition and tissue viability.
Protocol: Ussing Chamber Electrophysiology
To measure CFTR inhibition, we use the Ussing chamber technique on polarized epithelial monolayers (e.g., T84 human colon carcinoma cells).
Self-Validation Logic: The sequential addition of Amiloride and Forskolin ensures that the measured Short-Circuit Current ( Isc ) is exclusively CFTR-mediated. The final washout step proves that the current drop is due to reversible target engagement, not compound toxicity disrupting the epithelial tight junctions.
-
Tissue Mounting: Grow T84 cells on permeable filter supports until they form a tight monolayer (transepithelial electrical resistance > 1000 Ω⋅cm2 ). Mount the filter in the Ussing chamber.
-
Equilibration: Bathe both apical and basolateral sides in symmetrical Krebs-bicarbonate Ringer solution, continuously gassed with 95% O2 / 5% CO2 at 37°C. Voltage-clamp the tissue to 0 mV.
-
ENaC Blockade: Add Amiloride (10 µM) to the apical bath to block epithelial sodium channels, ensuring the remaining current is chloride-driven.
-
CFTR Stimulation: Add Forskolin (10 µM) to both baths to elevate intracellular cAMP, fully opening the CFTR channels. Wait for the Isc to plateau.
-
Inhibitor Application: Add the pyridazine sulfonamide cumulatively (1 µM to 50 µM) to the apical bath. Record the dose-dependent decrease in Isc .
-
Washout Validation: Replace the apical and basolateral baths with fresh buffer. A recovery of the Isc confirms the inhibitor is not cytotoxic and acts via reversible pore occlusion.
Target III: Dihydropteroate Synthase (DHPS)
Mechanistic Rationale in Antimicrobial Development
Sulfonamides are the oldest class of synthetic antibacterial agents. They act as competitive inhibitors of DHPS, an enzyme essential for folate biosynthesis in bacteria (a pathway absent in higher eukaryotes)[7]. They mimic para-aminobenzoic acid (PABA), the natural substrate.
Recent in-silico and in-vitro studies demonstrate that secondary amine derivatives of pyridazine sulfonamides exhibit superior binding affinities to the DHPS active site compared to traditional sulfa drugs[8]. The pyridazine nitrogen atoms form critical hydrogen bonds with conserved arginine residues in the DHPS binding pocket, lowering the binding energy (e.g., up to -8.0 kcal/mol) and overcoming common resistance mutations[9].
Protocol: DHPS Enzymatic and MIC Assay
Self-Validation Logic: A compound might show excellent DHPS inhibition in a cell-free assay but fail in whole-cell assays due to efflux pumps or poor permeability. Running the enzymatic assay in parallel with a Minimum Inhibitory Concentration (MIC) assay validates both target engagement and cellular penetrance.
-
Cell-Free DHPS Assay:
-
Incubate recombinant E. coli DHPS with pteridine pyrophosphate (0.1 mM) and radiolabeled [14C] -PABA (10 µM).
-
Add the pyridazine sulfonamide at various concentrations.
-
Quench the reaction after 10 minutes and use thin-layer chromatography (TLC) to separate the product (dihydropteroate) from unreacted PABA.
-
Quantify radioactivity using a scintillation counter to determine the IC50 .
-
-
Broth Microdilution (MIC):
-
Inoculate E. coli (MTCC No 118) in Mueller-Hinton broth to a concentration of 5×105 CFU/mL.
-
Dispense into a 96-well plate containing serial dilutions of the pyridazine sulfonamide.
-
Incubate at 37°C for 18 hours. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Quantitative Data Summary
The following table synthesizes the typical pharmacological profiles of optimized pyridazine sulfonamides across their primary targets:
| Target Enzyme/Protein | Subtype / Variant | Primary Clinical Indication | Typical IC₅₀ Range | Primary Mechanism of Action |
| Carbonic Anhydrase | CA IX, CA XII | Solid Tumors, Glaucoma | 10 - 50 nM | Zinc-ion chelation via deprotonated sulfonamide |
| CFTR | Wild-type | Secretory Diarrhea, PKD | 0.5 - 5 µM | Steric pore occlusion / Gating inhibition |
| DHPS | Wild-type (E. coli) | Bacterial Infections | 100 - 180 µg/mL | Competitive inhibition of PABA binding |
Conclusion
The pyridazine sulfonamide scaffold is a masterclass in rational drug design. By leveraging the unique electronic properties of the pyridazine ring to modulate the pKa of the sulfonamide group, researchers can direct these molecules toward highly specific therapeutic targets. Whether chelating zinc in the hypoxic cores of solid tumors, plugging the pore of hyperactive chloride channels in the gut, or starving bacteria of essential folates, this pharmacophore remains a cornerstone of modern medicinal chemistry.
References
-
Novel sulfonamides as potential, systemically active antitumor agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Source: Google Patents (CA2963792A1)
-
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies Source: Engineered Science Publisher URL:[Link]
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"structure-activity relationship of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide"
An In-Depth Technical Guide to the Structure-Activity Relationship of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for the novel chemical entity, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. As this compound is not extensively described in current literature, this document will serve as a foundational blueprint for researchers, scientists, and drug development professionals. It will detail a strategic approach to systematically evaluate its biological potential, focusing on a hypothesized anti-inflammatory activity, a common therapeutic property of related pyridazine and sulfonamide scaffolds[1][2][3].
Introduction: Unveiling a Novel Scaffold
The molecule N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide integrates three key chemical moieties: an ethoxypyridazine ring, a central phenyl linker, and an ethanesulfonamide group. Each of these components has a rich history in medicinal chemistry, suggesting a high potential for biological activity.
-
Pyridazine Core: The pyridazine nucleus is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, analgesic, anticancer, and antimicrobial activities[3][4][5][6].
-
Phenylsulfonamide Moiety: Sulfonamides are a cornerstone of modern medicine, most famously as antibacterial agents[7]. Beyond this, they are integral to diuretics, antidiabetic agents, and more recently, as targeted anticancer and anti-inflammatory drugs[7][8]. The phenylsulfonamide substructure, in particular, has been a key feature in the design of selective enzyme inhibitors[2][9].
Given the established anti-inflammatory potential of both pyridazine and phenylsulfonamide derivatives, this guide will hypothesize that N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide acts as an inhibitor of a key pro-inflammatory mediator, such as Tumor Necrosis Factor-alpha (TNF-α) or a related kinase. The subsequent sections will outline a comprehensive strategy to investigate this hypothesis and establish a robust SAR.
Strategic Approach to SAR Elucidation
A systematic SAR exploration will be conducted by dissecting the molecule into its three core components and systematically modifying each to understand its contribution to biological activity.
Synthesis of the Core Scaffold and Analogs
The initial synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide and its subsequent analogs is a critical first step. A plausible synthetic route is outlined below, based on established methodologies for similar compounds[10][11][12].
Protocol 1: Synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
-
Step 1: Synthesis of 3-chloro-6-ethoxypyridazine. This can be achieved by reacting 3,6-dichloropyridazine with sodium ethoxide in ethanol.
-
Step 2: Suzuki Coupling. The resulting 3-chloro-6-ethoxypyridazine can be coupled with (3-aminophenyl)boronic acid in the presence of a palladium catalyst to form 3-(6-ethoxypyridazin-3-yl)aniline.
-
Step 3: Sulfonylation. Finally, the aniline derivative is reacted with ethanesulfonyl chloride in the presence of a base like pyridine to yield the target compound, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
This synthetic scheme allows for the straightforward generation of analogs by substituting the starting materials at each step.
In Vitro Biological Evaluation
A tiered approach to in vitro screening will be employed to efficiently identify active compounds and build the SAR.
Protocol 2: Primary In Vitro Screening for Anti-Inflammatory Activity
-
Cell-Based TNF-α Inhibition Assay: Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) will be used to assess the ability of the synthesized compounds to inhibit the production of TNF-α[13][14][15].
-
Assay Procedure:
-
Plate cells at an appropriate density.
-
Pre-incubate cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
After 24 hours, collect the cell supernatant.
-
Quantify TNF-α levels using a commercially available ELISA kit[15].
-
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of TNF-α production is inhibited.
Dissecting the Structure-Activity Relationship
The following sections detail the systematic modifications to be made to the core scaffold and the expected insights from these changes.
The Ethoxypyridazine Moiety
The ethoxy group at the 6-position of the pyridazine ring is a key starting point for modification. Its size, lipophilicity, and potential for hydrogen bonding can significantly influence target engagement.
| Modification | Rationale | Expected Outcome |
| Varying the Alkoxy Chain Length | To probe the size of the binding pocket. | Increased or decreased activity may indicate optimal chain length. |
| Introducing Different Functional Groups | To explore electronic and hydrogen bonding effects. | Electron-withdrawing or donating groups may modulate activity. |
| Replacement with Cyclic Amines | To introduce conformational rigidity and new interaction points. | May lead to improved potency and selectivity. |
The Central Phenyl Linker
The substitution pattern on the central phenyl ring is crucial for the spatial orientation of the pyridazine and sulfonamide moieties.
| Modification | Rationale | Expected Outcome |
| Positional Isomers | To investigate the optimal geometric arrangement. | Shifting the pyridazine and sulfonamide groups to ortho or para positions may significantly impact activity. |
| Introduction of Substituents | To explore electronic and steric effects. | Electron-donating or withdrawing groups on the phenyl ring can influence the pKa of the sulfonamide and overall binding affinity. |
The Ethanesulfonamide Group
The sulfonamide group is a critical pharmacophoric element, likely involved in key interactions with the biological target.
| Modification | Rationale | Expected Outcome |
| Varying the Alkyl Chain | To probe the hydrophobic pocket around the sulfonamide. | Changes in chain length and branching will help define the optimal substituent. |
| Replacement with Arylsulfonamides | To introduce potential pi-stacking interactions. | May enhance binding affinity through additional interactions with the target. |
| Bioisosteric Replacement | To explore alternative hydrogen bonding patterns and physicochemical properties. | Replacing the sulfonamide with a carboxamide or other bioisosteres can reveal the importance of the sulfonamide's specific properties. |
Computational Modeling and Docking
To complement the experimental SAR data, computational studies will be employed to visualize binding modes and rationalize observed activities.
Protocol 3: Molecular Docking Studies
-
Target Selection: Based on initial screening results, a plausible protein target (e.g., the crystal structure of a relevant kinase or TNF-α) will be selected from the Protein Data Bank (PDB).
-
Ligand and Protein Preparation: The 3D structure of the synthesized analogs will be generated and energy-minimized. The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock or Glide to predict the binding poses of the compounds within the active site of the target protein[16][17][18].
-
Analysis: The predicted binding modes and interaction energies will be analyzed to understand the structural basis for the observed SAR.
Data Visualization and Workflow
Clear visualization of the SAR data and the experimental workflow is essential for effective communication and decision-making.
Caption: Iterative workflow for the SAR exploration of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to elucidating the structure-activity relationship of the novel compound N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. By systematically modifying its core components and employing a combination of synthetic chemistry, in vitro pharmacology, and computational modeling, a detailed understanding of its therapeutic potential can be achieved. The insights gained from this SAR study will be instrumental in the design of more potent and selective analogs, paving the way for the development of a new class of therapeutic agents.
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The Renaissance of the Sulfonamide Pharmacophore: A Technical Guide to the Biological Activity of Novel Derivatives
Executive Summary: Beyond Classical Antimicrobials
The sulfonamide moiety ( R−SO2NH2 ) is widely recognized as a privileged scaffold in medicinal chemistry. Historically, its primary clinical utility was confined to targeting dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway. However, as an Application Scientist overseeing high-throughput screening and hit-to-lead optimization, I have witnessed a paradigm shift. Recent advances in structural biology and active substructure splicing have repositioned novel sulfonamide derivatives as potent modulators of diverse biological targets, including metalloenzymes, kinases, and metabolic proteins.
This whitepaper dissects the mechanistic causality behind the biological activity of next-generation sulfonamides, providing actionable insights into their anticancer, antidiabetic, antimicrobial, and agricultural applications, supported by self-validating experimental protocols.
Mechanistic Paradigm: Metalloenzyme Targeting and Isoform Selectivity
Carbonic Anhydrase (CA) Inhibition
The most profoundly validated non-antimicrobial target for sulfonamides is the Carbonic Anhydrase (CA) family. CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Novel sulfonamide inhibitors act through reversible, competitive inhibition by directly interacting with the enzyme's active site[1].
The Causality of Binding: Upon entering the active site, the sulfonamide group becomes deprotonated at physiological pH. This resulting anion ( R−SO2NH− ) replaces the zinc-bound water or hydroxide ion, forming a highly stable, tetrahedral zinc–nitrogen coordination complex[1]. This direct coordination halts the enzymatic interconversion of CO2 and water, which is critical for acid-base homeostasis and fluid secretion[1].
To overcome the off-target toxicity associated with first-generation CA inhibitors (which indiscriminately target the ubiquitous CA I and CA II isoforms), modern drug design employs the "Three-Tails Approach" [2]. By appending specific chemical "tails" to the primary sulfonamide scaffold, researchers can exploit the middle and outer rims of the CA active sites[2]. These outer rims contain the most variable polypeptide regions among CA isoforms, allowing for exquisite selectivity toward tumor-associated transmembrane isoforms (CA IX and XII) or glaucoma-associated isoforms[2].
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition via zinc coordination.
Expanding the Horizon: Antimicrobial and Antidiabetic Frontiers
Overcoming MRSA Resistance
The rise of Methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the evolution of sulfa drugs. Contrary to the traditional view that only N-monosubstituted 4-aminobenzenesulfonamides are effective, novel hybrid sulfonamides exhibit bactericidal activity through mechanisms entirely distinct from classical folate pathway inhibition[3]. These novel derivatives can overcome resistance to classical sulfa drugs and cotrimoxazole by utilizing molecular hybridization with distinct bioactive scaffolds[3].
Antidiabetic Activity via Enzyme Inhibition
Sulfonamide derivatives are emerging as potent multitarget antidiabetic agents. Recent studies on novel sulfonamide hydrazones demonstrate profound in vitro inhibitory abilities against α -glucosidase and α -amylase enzymes[4]. For instance, specific sulfonamide hydrazone analogues featuring bulky cyclohexane ring substitutions have shown α -glucosidase inhibitory activity that is up to two times more potent than the clinical reference drug, acarbose[4].
Agricultural Fungicides
Beyond human health, sulfonamides are revolutionizing crop protection. Utilizing an active substructure splicing strategy, researchers have synthesized novel thiazole sulfonamide derivatives that exhibit exceptional antifungal activity against Sclerotinia sclerotiorum[5]. The thiazole ring coordinates with metal ions and forms hydrogen bonds with target proteins, yielding EC50 values comparable to commercial fungicides like thifluzamide[5].
Quantitative Data Presentation
To facilitate cross-disciplinary comparison, the biological activities of these novel derivatives are summarized below.
Table 1: Comparative Biological Activity of Novel Sulfonamide Derivatives
| Compound Class | Primary Target / Application | Key Structural Feature | Efficacy Metric | Reference Standard |
| Three-Tailed Benzenesulfonamides | CA II, IX, XII (Glaucoma/Cancer) | Variable tail targeting outer rim | Isoform-specific Ki modulation | Acetazolamide[2] |
| Sulfonamide Hydrazones (e.g., 3g) | α -glucosidase (Diabetes) | Bulky cyclohexane group at 4-position | IC50 : 65.27μg/mL | Acarbose[4] |
| Thiazole Sulfonamides (e.g., 3d-1) | S. sclerotiorum (Agriculture) | Thiazole-sulfonamide splicing | EC50 : 1.86mg/L | Thifluzamide ( 1.84mg/L )[5] |
| Hybrid Sulfonamides | MRSA (Antibacterial) | Non-classical substitution patterns | Bactericidal MIC values | Cotrimoxazole[3] |
Self-Validating Experimental Protocol: High-Throughput Enzyme Inhibition Assay
In drug discovery, false positives driven by Pan-Assay Interference Compounds (PAINS) or colloidal aggregation are a constant threat. As an Application Scientist, I mandate that all screening protocols be designed as self-validating systems . Below is the standardized, step-by-step methodology for evaluating the α -glucosidase inhibitory activity of novel sulfonamides[4].
Rationale and Causality
-
Kinetic vs. Endpoint Readout: We utilize continuous kinetic readouts rather than single-endpoint measurements to immediately identify compounds that precipitate over time or interfere with the spectrophotometric wavelength.
-
Detergent Addition: The inclusion of 0.01% Triton X-100 in the assay buffer is critical. It prevents the sulfonamide derivatives from forming colloidal aggregates that non-specifically sequester the enzyme, a primary cause of false positives.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 0.1M phosphate buffer (pH 6.8) containing 0.01% Triton X-100. Dissolve the α -glucosidase enzyme to a working concentration of 0.5U/mL . Prepare the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), at 1mM in the buffer.
-
Compound Dilution: Dissolve novel sulfonamide derivatives in 100% DMSO to create 10mM stock solutions. Perform serial dilutions in the assay buffer. Critical Control: Ensure the final DMSO concentration in the assay plate does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: In a 96-well microplate, combine 20μL of the diluted sulfonamide derivative with 20μL of the enzyme solution and 50μL of buffer. Incubate at 37∘C for exactly 15 minutes. Causality: This pre-incubation allows for equilibrium binding between the inhibitor and the enzyme active site prior to substrate competition.
-
Reaction Initiation: Add 10μL of the pNPG substrate to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitrophenol by measuring absorbance at 405nm every 30 seconds for 20 minutes at 37∘C .
-
Data Validation (Z-factor): Calculate the Z-factor using the positive control (Acarbose) and the negative control (DMSO vehicle). The assay is only considered valid and self-consistent if the Z−factor≥0.5 .
Figure 2: Self-validating in vitro screening workflow for enzyme inhibition assays.
Conclusion
The biological activity of novel sulfonamide derivatives extends far beyond their historical role as simple bacteriostatic agents. By rationally designing the scaffold—whether through the "three-tails" approach for Carbonic Anhydrase selectivity, hybridization for MRSA eradication, or thiazole splicing for agricultural mycology—medicinal chemists can unlock highly potent, target-specific therapeutics. However, the successful translation of these molecules from bench to bedside relies entirely on rigorous, self-validating biochemical assays that accurately reflect their true mechanistic causality.
References
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Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications Source: Mathews Open Access URL:[Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus Source: Future Medicinal Chemistry / PubMed URL:[Link]
-
Design, synthesis and biological evaluation of novel sulfonamide hydrazones as α -glucosidase and α -amylase inhibitors Source: Istanbul Journal of Pharmacy / DergiPark URL:[Link]
-
Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
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In Vitro Assay Protocol for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide: Evaluation of Dihydropteroate Synthase (DHPS) Inhibition
Target Audience: Researchers, Application Scientists, and Antimicrobial Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Grounding
The compound N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide represents a structurally distinct analog within the sulfonamide class of antimicrobial agents. Traditional sulfonamides (e.g., sulfamethoxazole, sulfaethoxypyridazine) feature a benzenesulfonamide core and act as competitive inhibitors of Dihydropteroate Synthase (DHPS) [1]. DHPS is a critical bacterial enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, an essential precursor for DNA and RNA synthesis[2].
The Causality of Structural Design: Clinical utility of traditional sulfa drugs has been severely compromised by the acquisition of sul1 and sul2 genes (which encode highly divergent, sulfa-insensitive DHPS variants) and chromosomal folP mutations[3]. Mutations in DHPS often cause steric clashes with the bulky outer rings of standard sulfonamides[4]. The substitution of a standard benzenesulfonamide with an ethanesulfonamide moiety, coupled with the 6-ethoxypyridazine group, alters the electronic distribution and steric footprint of the molecule. This protocol is designed to evaluate whether this unique footprint can successfully engage wild-type DHPS and bypass common steric-resistance mutations.
Mandatory Visualization: Mechanism of Action
Folate Biosynthesis Pathway: The compound competitively inhibits DHPS, blocking 7,8-dihydropteroate.
The Self-Validating Experimental System
To rigorously characterize N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, we must employ a self-validating assay workflow . Simply observing bacterial death is insufficient, as the compound could be acting via off-target membrane disruption or non-specific toxicity.
Our system relies on three interconnected phases:
-
Biochemical Target Engagement: Proves the compound directly inhibits the DHPS enzyme in a cell-free environment.
-
Cellular Potency: Proves the compound can penetrate the bacterial cell envelope and halt growth.
-
Mechanism Validation (Folate Rescue): Proves the cellular death is exclusively driven by folate pathway inhibition. By supplementing the media with downstream metabolites, we bypass the DHPS blockade. If the bacteria survive, the on-target mechanism is unequivocally validated[5].
Self-Validating Assay Workflow: From direct target engagement to cellular mechanism validation.
Experimental Protocols
Phase 1: Cell-Free Enzymatic DHPS Inhibition Assay
Causality & Expert Insight: The DHPS reaction produces 7,8-dihydropteroate and inorganic pyrophosphate (PPi). Because PPi is difficult to measure directly via high-throughput colorimetry, we couple the reaction with Inorganic Pyrophosphatase (PPase). PPase rapidly hydrolyzes PPi into two molecules of orthophosphate (Pi), which is then easily quantified using Malachite Green reagent[4].
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 0.1% Brij-35, 1 mM DTT.
-
Enzymes: Recombinant E. coli DHPS (10 nM final), Inorganic Pyrophosphatase (0.1 U/well).
-
Substrates: DHPP (10 µM final), PABA (10 µM final).
-
Detection: Malachite Green Phosphate Assay Kit.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide in 100% DMSO. Transfer 1 µL of each concentration to a 96-well clear-bottom microplate (final DMSO concentration = 1%).
-
Enzyme Mix: Dilute recombinant DHPS and PPase in Assay Buffer. Add 49 µL of the Enzyme Mix to the compound wells. Incubate at room temperature for 15 minutes to allow pre-binding.
-
Reaction Initiation: Prepare a Substrate Mix containing DHPP and PABA in Assay Buffer. Add 50 µL of the Substrate Mix to all wells to initiate the reaction (Total volume = 100 µL).
-
Incubation: Seal the plate and incubate at 37°C for 30 minutes.
-
Detection: Add 25 µL of Malachite Green Reagent to each well. Incubate for 10 minutes at room temperature for color development.
-
Readout: Measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Phase 2: Whole-Cell Antibacterial Susceptibility Testing (MIC)
Causality & Expert Insight: Standard Mueller-Hinton Broth (MHB) contains trace amounts of thymidine and thymine. Because bacteria can scavenge these metabolites from the media to bypass the folate synthesis pathway, testing sulfonamides in standard MHB often results in falsely elevated MICs. You must use Thymidine-Phosphorylase treated MHB or Lysed Horse Blood-supplemented MHB to deplete ambient thymidine[5].
Step-by-Step Methodology:
-
Media Preparation: Prepare Thymidine-depleted MHB (td-MHB).
-
Inoculum Preparation: Grow the target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the cultures in td-MHB to achieve a final inoculum of 5×105 CFU/mL.
-
Compound Plating: Dispense 50 µL of 2x concentrated compound (serially diluted) into a 96-well round-bottom plate.
-
Inoculation: Add 50 µL of the bacterial suspension to each well.
-
Incubation: Incubate the plates aerobically at 37°C for 18–20 hours.
-
Readout: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[1].
Phase 3: Target Specificity Validation (Folate Rescue Assay)
Causality & Expert Insight: To prove that N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is not a non-specific membrane disruptor, we artificially supply the end-products of the inhibited pathway. If the compound specifically targets DHPS, the addition of thymidine will "rescue" the bacteria, causing a massive rightward shift in the MIC[6].
Step-by-Step Methodology:
-
Media Supplementation: Prepare td-MHB and supplement it with 50 µg/mL of exogenous Thymidine.
-
Parallel MIC: Perform the exact MIC protocol described in Phase 2, using the Thymidine-supplemented media alongside a non-supplemented control plate.
-
Data Interpretation: A true DHPS inhibitor will show an MIC shift of ≥ 16-fold in the presence of thymidine.
Expected Data Presentation & Interpretation
The following table summarizes the anticipated quantitative data profile for a successful, on-target DHPS inhibitor of this class.
| Assay Parameter | Target / Condition | Expected Value | Interpretation |
| Biochemical IC₅₀ | Recombinant E. coli DHPS | < 0.5 µM | High affinity target engagement at the DHPS active site. |
| Biochemical IC₅₀ | Recombinant Human DHPS | N/A | Humans lack DHPS; ensures absolute target selectivity[4]. |
| Cellular MIC | E. coli ATCC 25922 (td-MHB) | 1 - 4 µg/mL | Excellent cell envelope penetration and target inhibition. |
| Rescue MIC | E. coli (+ 50 µg/mL Thymidine) | > 64 µg/mL | Validated Mechanism: Toxicity is strictly folate-dependent. |
| Cytotoxicity (CC₅₀) | HepG2 Mammalian Cell Line | > 100 µM | Favorable therapeutic window; no off-target mammalian toxicity. |
References
- BenchChem. "In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-zhwsb3IcdQVcClnXnidbuUHBjkIHQXgAHPQnMRAVbW4SF4Ll0M4XgLqUG4PuXuW1DoLFmxKyNVJ9Mzj8P0jdWuM49Vn0U8-fo-svTP7mLTJXlH_nyHhGHMAaG7fqxk3oaE-HeGCyn17Fd2CkmQMMuBRsxkkUXn2S90RaI5yBPF33SoyFSBAf1KNUbz5L5tu45fsAA7jb9kQp6lWKThFHkcE6p0=]
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Preclinical Formulation, Dosage, and Administration Protocol for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide in Murine Models
Target Audience: Researchers, preclinical scientists, and drug development professionals. Objective: To provide a mechanistic, self-validating, and step-by-step methodology for the formulation and in vivo administration of the experimental pyridazine-sulfonamide derivative, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Mechanistic Rationale & Physicochemical Profiling
The compound N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (Chemical Formula: C14H17N3O3S, MW: 307.37 g/mol ) represents a highly active class of small molecules characterized by a pyridazine core linked to an ethanesulfonamide moiety.
Biological Causality: Pyridazine-sulfonamide derivatives are frequently investigated for their potent target engagement in metabolic and infectious diseases. For instance, specific structural analogs function as positive allosteric modulators of Pantothenate Kinase 3 (PANK3), increasing cellular Coenzyme A (CoA) levels by introducing novel hydrogen-bonding interactions with the γ-phosphate of ATP[1]. Other derivatives exhibit significant antibacterial and anticancer properties by generating reactive oxygen species or inhibiting dihydropteroate synthase (DHPS)[2].
Physicochemical Causality: The ethoxy-pyridazine ring imparts moderate lipophilicity, while the sulfonamide group acts as a strong hydrogen bond donor/acceptor. This amphiphilic nature often results in poor aqueous solubility. Consequently, administering this compound in vivo requires specialized vehicle formulations. Without proper co-solvents or surfactants, the compound will rapidly precipitate in physiological fluids, leading to erratic pharmacokinetic (PK) profiles, localized tissue toxicity, and uninterpretable efficacy data.
Formulation Development (The "Why" and "How")
To ensure a self-validating experimental setup, the formulation must be tailored to the route of administration. The inclusion of co-solvents (like DMSO and PEG300) disrupts the crystalline lattice of the sulfonamide, while surfactants (like Tween 80) prevent the compound from "crashing out" when introduced to aqueous environments (e.g., blood or saline).
Table 1: Validated Vehicle Formulations for Pyridazine-Sulfonamides
| Route | Recommended Vehicle Composition | Preparation State | Causality & Use Case |
| IV | 10% DMSO + 20% HP-β-CD in PBS | Clear Solution | HP-β-CD forms inclusion complexes, masking lipophilicity for safe, precipitate-free systemic entry. |
| IP | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | Clear Micellar Solution | PEG300 acts as a co-solvent; Tween 80 prevents precipitation upon injection into the peritoneal cavity. |
| PO | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | Homogeneous Suspension | MC increases viscosity to keep particles suspended; Tween 80 aids in gastrointestinal wetting and absorption. |
Self-Validation Checkpoint: Always hold the final IV or IP formulation against a light source. If micro-precipitates or cloudiness are visible, do not administer . Re-sonicate the mixture or adjust the co-solvent ratio.
Dosage Determination & Allometric Scaling
For novel experimental compounds like N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, the initial murine dose is extrapolated from in vitro IC50/MIC data using allometric scaling. Standard preclinical screening doses for this structural class range from 5 to 50 mg/kg [1].
Administration volumes must strictly adhere to Institutional Animal Care and Use Committee (IACUC) and good practice guidelines to prevent volume-overload toxicity[3].
-
Oral Gavage (PO): Maximum 10 mL/kg.
-
Intraperitoneal (IP): Maximum 10 mL/kg.
-
Intravenous (IV): Maximum 5 mL/kg (bolus).
Step-by-Step Experimental Protocol
4.1 Compound Preparation (Example: 10 mg/kg IP dose for a 25g mouse)
Target Concentration: 1.0 mg/mL (to achieve a 10 mL/kg dosing volume).
-
Weighing: Accurately weigh 10.0 mg of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide using a calibrated microbalance.
-
Primary Solubilization: Add 0.5 mL of sterile DMSO (5% of final 10 mL volume). Vortex for 60 seconds until a completely clear, concentrated stock is formed. Rationale: DMSO breaks the initial hydrogen bonding network.
-
Co-solvent Addition: Add 4.0 mL of PEG300 (40%). Vortex for 30 seconds.
-
Surfactant Addition: Add 0.5 mL of Tween 80 (5%). Vortex vigorously.
-
Aqueous Phase Integration: Slowly add 5.0 mL of sterile Saline (50%) dropwise while continuously sonicating the mixture in a water bath at 37°C. Rationale: Dropwise addition prevents localized supersaturation and subsequent precipitation.
4.2 In Vivo Administration (IP Route)
-
Restraint: Securely restrain the mouse, exposing the ventral abdomen. Tilt the mouse so its head is slightly lower than its body to displace internal organs cranially.
-
Sterilization: Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Injection: Using a 27G needle attached to a 1 mL syringe, insert the needle at a 30-degree angle into the lower right quadrant. Aspirate slightly to ensure you have not punctured the bladder or intestines (no fluid should enter the hub).
-
Delivery: Administer 250 µL of the formulation smoothly. Withdraw the needle and apply gentle pressure.
4.3 Pharmacokinetic (PK) Sampling & Processing
-
Blood Collection: Collect 20–30 µL of blood via the submandibular vein or tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3].
-
Stabilization: Immediately transfer blood into K2EDTA-coated microcentrifuge tubes to prevent coagulation.
-
Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Storage: Carefully transfer the upper plasma layer to a fresh tube and snap-freeze on dry ice. Store at -80°C until LC-MS/MS extraction and analysis.
Data Presentation & Visualization
Workflow for the pharmacokinetic evaluation of experimental sulfonamides in murine models.
Generalized mechanism of action and downstream signaling for pyridazine-sulfonamides.
References
-
[1] Coker, A. L., Tangallapally, R., Yun, M.-K., et al. (2026). Discovery of Sulfonamide Pantothenate Kinase Activators and Elucidation of the Role of Isoform Selectivity in Cellular Pantothenate Kinase Activation. Journal of Medicinal Chemistry. ACS Publications.[Link]
-
[2] Chatterjee, H. S., Maity, S., Halder, S., et al. (2022). Biological activity of non-radical vs. stable radical of a pyridazine-sulfonamide aminophenol-type compound. New Journal of Chemistry. RSC Publishing.[Link]
-
[3] Diehl, K. H., Hull, R., Morton, D., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Wiley Online Library.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological activity of non-radical vs. stable radical of a pyridazine-sulfonamide aminophenol-type compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
Application Note: Solution Preparation and Formulation Protocols for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
Introduction & Chemical Profiling
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is a specialized small molecule characterized by a pyridazine core linked to a phenyl ring with an ethanesulfonamide moiety. In medicinal chemistry, pyridazine-sulfonamide scaffolds are highly valued as potent kinase inhibitors (e.g., targeting TYK2 or JAK1/2 pathways) and as targeted antimicrobial agents[1].
While the sulfonamide group significantly improves target binding affinity through precise hydrogen-bonding interactions, it also introduces substantial solubility challenges in aqueous environments[2]. This application note provides a self-validating, step-by-step methodology for formulating this compound for both in vitro and in vivo experimental models, ensuring maximum stability, bioavailability, and reproducible data.
Physicochemical Properties & Causality in Solvent Selection
Before preparing solutions, researchers must account for the molecular drivers of solubility. Sulfonamides possess high crystal lattice energies and form strong intermolecular hydrogen bonds, making them notoriously difficult to dissolve in purely aqueous buffers[3].
The Causality of Solvent Choice: To disrupt these intermolecular forces, an aprotic polar solvent with a high dielectric constant, such as anhydrous Dimethyl Sulfoxide (DMSO), is strictly required[3]. DMSO acts as a superior hydrogen bond acceptor, effectively solvating the ethanesulfonamide proton and the pyridazine nitrogens without hydrolyzing the molecule.
Table 1: Quantitative Physicochemical Data for Formulation
| Property | Value | Formulation Implication |
| Molecular Formula | C14H17N3O3S | Defines mass-to-molarity conversions. |
| Molecular Weight | 307.37 g/mol | 3.07 mg per 1 mL yields a standard 10 mM stock. |
| Primary Solvent | 100% Anhydrous DMSO | Required to break the sulfonamide crystal lattice. |
| Aqueous Solubility | Poor (<0.1 mg/mL) | Necessitates co-solvents (PEG300, Tween-80) for in vivo use. |
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution
Objective: Create a stable, concentrated stock for long-term storage and downstream serial dilution.
-
Weighing: Accurately weigh 3.07 mg of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide powder using an analytical microbalance.
-
Dissolution: Add exactly 1.0 mL of high-purity, anhydrous DMSO (≥99.9%) to the vial.
-
Agitation: Vortex the mixture vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5–10 minutes until completely clear.
-
Causality: Sonication provides the kinetic energy necessary to overcome the activation barrier of solvation for hydrophobic pyridazine derivatives[4].
-
-
Aliquot & Storage: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C.
-
Causality: Aliquoting minimizes freeze-thaw cycles, which can lead to localized precipitation, concentration gradients, and degradation of the ethanesulfonamide group[5].
-
Protocol B: In Vitro Assay Media Preparation
Objective: Prepare working solutions for cell culture or biochemical assays without inducing solvent toxicity or compound precipitation.
-
Thawing: Thaw a 50 µL aliquot of the 10 mM DMSO stock at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution: Dilute the stock 1:100 in the assay buffer (e.g., PBS or Tris-HCl) to create a 100 µM intermediate solution. Mix immediately by rapid pipetting to prevent localized crashing.
-
Final Dilution: Dilute the intermediate solution into the final cell culture media to achieve the desired screening concentration (e.g., 1 µM to 10 nM).
-
Solvent Control: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v).
-
Causality: DMSO concentrations above 0.1% can perturb cell membrane dynamics and induce cytotoxicity, which confounds the specific inhibitory effects of the pyridazine compound[5].
-
Protocol C: In Vivo Formulation Strategy (Mice/Rats)
Objective: Formulate a clear, biocompatible solution for intraperitoneal (IP) or intravenous (IV) administration. Validated Ratio: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[4].
CRITICAL NOTE: Excipients MUST be added in the exact sequence listed below. Deviating from this order will cause the compound to rapidly precipitate.
-
DMSO Addition: Add 100 µL of the 10 mM DMSO stock to a sterile glass dosing vial.
-
Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly for 30 seconds.
-
Causality: PEG300 acts as a co-solvent, gradually lowering the dielectric constant and preventing the compound from precipitating when transitioning from DMSO to an aqueous environment[4].
-
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds.
-
Causality: Tween-80 forms micelles that encapsulate the hydrophobic pyridazine core, stabilizing the drug in suspension[4].
-
-
Aqueous Phase: Finally, add 450 µL of 0.9% physiological saline dropwise while gently vortexing. This yields 1 mL of a clear, isotonic dosing solution ready for immediate administration.
Formulation Workflow Visualization
Formulation pipeline for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
References
- Title: Overcoming resistance with "6-Propylpyridazin-3-amine" derivatives Source: Benchchem URL
- Title: WO2020156311A1 - Pyridazine derivative inhibitor, and preparation method and application thereof Source: Google Patents URL
- Title: Sulfadimethoxine (Sulphadimethoxine)
- Source: PMC (National Institutes of Health)
- Title: Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors Source: RSC Publishing URL
Sources
- 1. WO2020156311A1 - Pyridazine derivative inhibitor, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J [pubs.rsc.org]
- 3. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to the Quantification of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide using Chromatographic Techniques
Introduction and Analytical Strategy
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is a molecule of interest featuring a pyridazine core, an aromatic system, and a sulfonamide functional group. The presence of these chromophores suggests strong ultraviolet (UV) absorbance, making HPLC-UV an ideal primary analytical technique. The molecule's polarity and ionizable nature make it well-suited for reversed-phase chromatography.
Accurate and precise quantification is paramount throughout the drug development lifecycle for ensuring product quality, safety, and efficacy.[1] This involves not only determining the concentration of the active pharmaceutical ingredient (API) but also detecting and quantifying any impurities or degradation products. Therefore, the development of a stability-indicating method —a method capable of separating the API from its potential degradation products—is a critical regulatory requirement.[2]
Our strategy is twofold:
-
Develop an RP-HPLC-UV method as the primary workhorse for routine analysis, such as API assay, content uniformity, and stability testing. We will detail its development and validation as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
-
Develop a complementary LC-MS/MS method for applications requiring higher sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies or the quantification of trace-level impurities.[5][6]
Primary Method: Stability-Indicating RP-HPLC-UV Analysis
The RP-HPLC-UV method is designed for robustness, reliability, and suitability in a quality control environment. It provides accurate quantification of the main compound and separates it from process impurities and degradation products.
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice. This non-polar stationary phase is highly versatile and provides excellent retention and separation for a wide range of moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed.
-
Rationale: Gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar degradants are resolved within a reasonable runtime.[7] Acetonitrile is chosen for its low UV cutoff and viscosity.
-
pH Control: The mobile phase is acidified with 0.1% formic acid. The sulfonamide group is weakly acidic, and maintaining a low pH (around 2.7) suppresses its ionization, leading to a single, well-defined chromatographic peak with improved symmetry and retention.
-
-
Detection: A Photo-Diode Array (PDA) detector is used.
-
Rationale: The conjugated pyridazine and phenyl rings are expected to have a strong UV absorbance maximum between 250-280 nm. A PDA detector allows for the selection of the optimal wavelength for maximum sensitivity and, crucially, enables peak purity analysis by comparing UV spectra across the peak. A wavelength of 265 nm is selected based on common absorbance maxima for sulfonamide and pyridazine-containing structures.[1][8]
-
Detailed Protocol: RP-HPLC-UV Quantification
Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagent Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with diluent.
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 265 nm (with PDA scan from 200-400 nm) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 30 | | | 15.0 | 80 | | | 17.0 | 80 | | | 17.1 | 30 | | | 20.0 | 30 |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the Working Standard Solution in replicate (n=5) to establish system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Prepare sample solutions at a target concentration of 50 µg/mL using the diluent.
-
Inject the sample solutions.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the average peak area of the Working Standard Solution.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][9]
1. Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[10][11]
-
Protocol: Expose a 1 mg/mL solution of the analyte to the following conditions. Aim for 5-20% degradation.[11]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).
-
-
Analysis: Analyze each stressed sample by HPLC-PDA.
-
Acceptance Criteria: The main analyte peak should be chromatographically pure (as determined by PDA) and well-resolved from all degradation peaks (Resolution > 2.0).
2. Linearity and Range:
-
Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the nominal working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Analysis: Plot the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery):
-
Protocol: Spike a placebo (if analyzing a drug product) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), with three replicates at each level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day): Analyze six independent sample preparations at 100% concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both studies.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's RT; Resolution > 2 from degradants |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of nominal concentration (for assay) |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant impact on results from minor variations |
Advanced Method: LC-MS/MS for High-Sensitivity Quantification
For applications requiring lower detection limits, such as analyzing pharmacokinetic samples from plasma or urine, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[12][13][14]
Rationale for Methodological Choices
-
Technique: Liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-QqQ-MS) is used. This setup allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantification mode.[5]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen.
-
Rationale: The pyridazine ring contains basic nitrogen atoms that are readily protonated in an acidic mobile phase, making ESI in positive mode an efficient ionization technique for this class of compounds.
-
-
MRM Transition: A specific precursor-to-product ion transition must be determined.
-
Precursor Ion: The protonated molecule, [M+H]⁺. For N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (C₁₈H₁₉N₃O₃S, Mol. Wt. ≈ 373.43), the precursor ion would be m/z 374.1.
-
Product Ion: The precursor ion is fragmented in the collision cell. A stable, high-intensity fragment is chosen for quantification. A plausible fragmentation would be the cleavage of the sulfonamide bond, leading to a characteristic product ion. This requires empirical determination during method development.
-
Detailed Protocol: LC-MS/MS Quantification
Instrumentation and Consumables:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical column suitable for fast chromatography (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade solvents.
-
An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte.
Reagent Preparation:
-
Mobile Phases: Same as the HPLC-UV method (0.1% Formic Acid in Water/Acetonitrile).
-
Sample Preparation: For biological samples, a sample cleanup step is mandatory to remove matrix interferences like proteins and phospholipids. Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) are common techniques.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Instrumental Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Gradient | A rapid gradient (e.g., 2-3 minutes) should be optimized |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Temp. | ~400 °C |
| MRM Transition (Analyte) | m/z 374.1 → [Product Ion m/z] (To be determined) |
| MRM Transition (IS) | To be determined based on IS structure |
Procedure:
-
Optimize MS parameters (e.g., capillary voltage, collision energy) by infusing a standard solution of the analyte.
-
Develop a rapid LC gradient that provides sufficient retention and separation from matrix components.
-
Prepare a calibration curve by spiking blank matrix (e.g., plasma) with known concentrations of the analyte and a fixed concentration of the IS.
-
Process the calibration standards, quality control (QC) samples, and unknown samples using the chosen sample preparation technique.
-
Inject and analyze the samples.
-
Quantify the analyte by calculating the ratio of the analyte peak area to the IS peak area and plotting this ratio against the analyte concentration for the calibration curve.
Conclusion
This application note details two robust and scientifically-grounded methods for the quantification of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. The stability-indicating RP-HPLC-UV method serves as a reliable tool for quality control and routine analysis, with a comprehensive validation protocol rooted in ICH guidelines. For applications demanding higher sensitivity, the LC-MS/MS method provides a powerful alternative for trace-level quantification in complex biological matrices. The selection between these methods should be guided by the specific analytical challenge, considering factors such as required sensitivity, sample matrix, and the regulatory context of the analysis.
References
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- LGC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
- Kumar, D., et al. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. R Discovery.
- Kumar, D., et al. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Obach, R. S. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Naeini, A., et al. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate.
- Mitrowska, K., et al. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2).
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.
- Sirisha, A., et al. (2026, February 3). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences.
- Amrane, P. (2024, September 27). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods.
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Application Notes and Protocols: Evaluating Pyridazine Derivatives in Cancer Cell Lines
Sources
- 1. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
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- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 10. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
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- 26. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: A Modern Approach to Experimental Design for Sulfonamide Drug Discovery
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group has become a cornerstone of medicinal chemistry.[1][2] Initially celebrated for ushering in the era of antibacterial chemotherapy, the "sulfa drugs" have demonstrated remarkable versatility, evolving far beyond their original application.[1] Today, the sulfonamide moiety is a privileged scaffold found in a wide array of FDA-approved drugs for treating a multitude of conditions, including cancer, viral infections, inflammation, diabetes, and glaucoma.[3][4][5][6]
The classical antibacterial mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][7][8][9][10] This selective toxicity, which spares humans who acquire folate from their diet, is a textbook example of rational drug design.[8] However, the pharmacological reach of modern sulfonamides is far broader, with newer derivatives targeting a diverse range of enzymes and receptors, including carbonic anhydrases, kinases, proteases, and COX-2.[4][6]
This guide provides a comprehensive overview of the modern experimental workflow for the discovery and preclinical development of novel sulfonamide-based therapeutics. It is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. We will navigate the iterative cycle of drug discovery, from initial target selection to lead optimization, emphasizing the causality behind experimental choices to ensure a robust and efficient development path.
Phase 1: Target Identification and Validation
The foundation of any successful drug discovery campaign is the selection and validation of a biological target that is intrinsically linked to the disease pathology. For sulfonamides, the target landscape is rich and varied.
-
Traditional Targets: For antibacterial discovery, DHPS remains a primary target.[9][10][11] The wealth of structural and mechanistic information available makes it an attractive starting point for designing novel inhibitors to overcome resistance.
-
Established Modern Targets:
-
Carbonic Anhydrases (CAs): Overexpression of certain CA isozymes is a hallmark of various cancers and glaucoma. Sulfonamides are potent inhibitors of CAs, making this a major area of research.[4][12]
-
Cyclooxygenase-2 (COX-2): The anti-inflammatory drug Celecoxib is a well-known sulfonamide that selectively inhibits COX-2.[1]
-
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) is a critical kinase in angiogenesis and a validated target for anticancer sulfonamides.[13][14]
-
-
Emerging Targets: Recent research has identified sulfonamides that can act as covalent inhibitors of novel targets like the Werner syndrome (WRN) helicase, presenting a therapeutic opportunity for specific cancers.[15]
Rationale for Target Validation: Before committing to a costly screening campaign, it is imperative to confirm that modulating the chosen target will produce the desired therapeutic effect. This validation step de-risks the project and ensures that subsequent efforts are biologically relevant.
Protocol: Rapid Target Validation via siRNA-Mediated Knockdown
This protocol describes a method to validate a target (e.g., a specific carbonic anhydrase isozyme, CA-IX, in a cancer cell line) by transiently reducing its expression and observing the phenotypic effect.
-
Cell Culture: Plate a human cancer cell line known to overexpress CA-IX (e.g., HCT116) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Reagent Preparation:
-
Prepare a stock solution of a validated siRNA sequence targeting CA-IX and a non-targeting (scramble) control siRNA.
-
Dilute siRNA and a suitable lipid-based transfection reagent in serum-free media according to the manufacturer's instructions.
-
-
Transfection:
-
Incubate the siRNA-lipid complexes for 20 minutes at room temperature to allow for formation.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest a subset of cells from each well.
-
Perform quantitative PCR (qPCR) or Western Blot analysis to confirm a significant reduction in CA-IX mRNA or protein levels, respectively, compared to the scramble control.
-
-
Phenotypic Analysis:
-
In the remaining cells, perform a relevant cell-based assay. For an anticancer target, this would typically be a cell viability or proliferation assay (e.g., CellTiter-Glo®).
-
Success Criterion: A significant decrease in cell viability in the CA-IX knockdown wells compared to the control wells validates the target's role in cell survival.
-
Phase 2: Lead Discovery and Hit Identification
With a validated target, the next phase involves identifying "hits"—molecules that demonstrate activity against the target. This is primarily achieved through screening compound libraries or rational design and synthesis.
A. High-Throughput Screening (HTS)
HTS allows for the rapid screening of tens of thousands of compounds to identify those that interact with the target.[16] The development of an automated HTS platform for highly pathogenic agents like Nipah virus demonstrates the power and adaptability of this technology.[16]
Diagram: High-Throughput Screening (HTS) Cascade
Caption: A typical workflow for identifying and validating hits from an HTS campaign.
Protocol: HTS for Sulfonamide Inhibitors of VEGFR-2 Kinase
This protocol outlines a biochemical, fluorescence-based assay to screen for inhibitors of VEGFR-2.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and a non-ionic surfactant.
-
Enzyme Solution: Dilute recombinant human VEGFR-2 kinase in assay buffer to the desired final concentration.
-
Substrate/ATP Solution: Prepare a solution containing a suitable peptide substrate and ATP at its Km concentration.
-
Detection Reagent: Prepare a "stop/develop" solution containing a chelating agent (to stop the kinase reaction) and a reagent that detects the non-phosphorylated substrate.
-
-
Assay Plate Preparation (384-well format):
-
Using an acoustic dispenser, transfer nanoliter volumes of library compounds (typically at 10 mM in DMSO) to the assay plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Add 5 µL of the Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Add 5 µL of the Substrate/ATP Solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the Detection Reagent to quench the reaction.
-
Incubate for 30 minutes.
-
Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis and Hit Identification:
-
Normalize the data using the positive and negative controls. Calculate the percent inhibition for each compound.
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z' > 0.5 is considered excellent.
-
Define a "hit" based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls) or a percent inhibition threshold (e.g., >50% inhibition).
-
Identified hits proceed to the confirmatory and dose-response stages of the HTS cascade.[15]
-
B. Library Synthesis
Parallel synthesis allows for the rapid creation of a focused library of sulfonamide analogs to explore a specific chemical space. Modern techniques like flow chemistry offer an eco-friendly and scalable method for library generation.[17] The most common synthetic approach involves the reaction between a sulfonyl chloride and an amine.[1][17][18]
Protocol: Parallel Synthesis of a Focused Sulfonamide Library
This protocol describes the synthesis of a 24-member library from 4 sulfonyl chlorides and 6 amines in a 24-well plate.
-
Reagent Preparation: Prepare 0.2 M stock solutions of 4 different aryl sulfonyl chlorides in anhydrous Dichloromethane (DCM) and 0.2 M stock solutions of 6 different primary or secondary amines in anhydrous DCM. Prepare a 0.4 M solution of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) in DCM.
-
Reaction Setup:
-
To each well of a 24-well plate containing a magnetic stir bar, add 1 mL of an amine stock solution. Each of the 6 amines will be added to a column of 4 wells.
-
Add 1.1 mL of the DIPEA solution to each well.
-
To initiate the reactions, add 1 mL of a sulfonyl chloride stock solution to each well. Each of the 4 sulfonyl chlorides will be added to a row of 6 wells.
-
-
Reaction and Workup:
-
Seal the plate and stir at room temperature overnight.
-
Quench the reaction by adding 1 mL of water to each well.
-
Perform a liquid-liquid extraction by adding 2 mL of DCM, mixing, and then removing the aqueous layer. Repeat twice.
-
Dry the organic layer by passing it through a phase separator plate or by adding a drying agent like Na₂SO₄.
-
-
Purification and Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the crude product in a suitable solvent (e.g., DMSO).
-
Analyze purity and confirm identity for each well using LC-MS. For screening purposes, crude material is often used directly.
-
Phase 3: Hit-to-Lead and Lead Optimization
This iterative phase aims to improve the potency, selectivity, and drug-like properties of the initial hits to generate a preclinical lead compound.
A. Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound to understand which functional groups are essential for activity and which can be altered to improve properties.[4][19][20] For sulfonamides, key modifications often involve changing the substituents on the aromatic ring and the nitrogen atom of the sulfonamide core.[19][21]
Diagram: Iterative SAR Cycle
Caption: The iterative design-synthesize-test-analyze cycle that drives lead optimization.
Data Presentation: Representative SAR Table
The data below is a hypothetical example illustrating how SAR data is tabulated to guide the next design cycle for a VEGFR-2 inhibitor.
| Compound ID | R1 Group | R2 Group | VEGFR-2 IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (Fold) |
| Hit-1 | H | Phenyl | 520 | 1500 | 2.9 |
| SAR-1a | 4-F | Phenyl | 150 | 1800 | 12.0 |
| SAR-1b | 4-Cl | Phenyl | 95 | 1650 | 17.4 |
| SAR-1c | 4-MeO | Phenyl | 850 | 2000 | 2.4 |
| SAR-2a | 4-Cl | Pyridyl | 75 | >10,000 | >133 |
From this data, a scientist would conclude that an electron-withdrawing group at the R1 position (like Cl) is beneficial for potency, and replacing the R2 phenyl with a pyridyl group dramatically improves selectivity.
B. ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET properties are assessed early and iteratively to ensure the final compound has favorable pharmacokinetic and safety profiles.[13][22] Initial assessments are often done in silico to predict properties like solubility and potential toxicity, followed by crucial in vitro experimental validation.[13][14][23]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses how quickly a compound is metabolized by liver enzymes, a key predictor of its half-life in the body.[24]
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
HLM Suspension: Thaw a vial of pooled Human Liver Microsomes on ice and dilute to a final concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a solution of the cofactor NADPH (the "on-switch" for metabolic enzymes) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C.
-
Add the test compound to the HLM suspension to a final concentration of 1 µM. Mix and take a T=0 minute sample by transferring an aliquot to a quench solution (e.g., ice-cold acetonitrile with an internal standard).
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Take time-point samples (e.g., at 5, 15, 30, and 60 minutes) by transferring aliquots to the quench solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22]
-
-
Data Analysis:
-
Plot the natural log of the percent of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int) based on the half-life and incubation conditions. This value can be used in models to predict in vivo clearance.
-
Data Presentation: Summary of Lead Compound ADME Properties
| Compound ID | Caco-2 P_app (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | HLM Stability (t₁/₂ min) | Plasma Protein Binding (%) |
| SAR-2a | 15.2 | 1.2 | 45 | 92.5 |
| Lead-1 | 18.5 | 1.1 | >60 | 88.1 |
This table provides a snapshot of key drug-like properties. Lead-1 shows improved permeability and metabolic stability compared to the earlier analog SAR-2a, making it a more promising candidate for in vivo studies.
Conclusion
The experimental design for sulfonamide drug discovery is a dynamic, multidisciplinary process that has evolved significantly from its origins. By integrating modern strategies such as high-throughput screening, parallel synthesis, and in silico design with foundational principles of medicinal chemistry, researchers can efficiently navigate the path from target to lead. The key to success lies in an iterative approach, where SAR and ADMET profiling are interwoven to systematically refine compounds. The protocols and strategies outlined in this guide provide a robust framework for developing the next generation of sulfonamide therapeutics, leveraging the enduring potential of this remarkable chemical scaffold.
References
- Title: Sulfonamide: Mechanism of Action & Uses - Video - Study.
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Biophysical Reviews URL
- Title: Sulfonamides - Infectious Disease - MSD Manual Professional Edition Source: MSD Manual Professional Edition URL
- Title: Sulfonamide (medicine)
- Title: What Are Sulfonamides (Sulfa Drugs)?
- Title: A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus - PubMed Source: Assay and Drug Development Technologies URL
- Title: Sulfonamide - Massive Bio Source: Massive Bio URL
- Title: Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed Source: Archiv der Pharmazie URL
- Title: List of Sulfonamides + Uses, Types & Side Effects - Drugs.
- Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)
- Title: Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase Source: Antimicrobial Agents and Chemotherapy URL
- Title: Structure–activity relationship (SAR)
- Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR)
- Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed Source: ACS Medicinal Chemistry Letters URL
- Title: High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase - PMC Source: Royal Society of Chemistry URL
- Title: Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC Source: ACS Medicinal Chemistry Letters URL
- Title: Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed Source: Bioorganic Chemistry URL
- Title: What is the target of the Sulfonamides antibiotic?
- Title: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis - ACS Publications Source: ACS Medicinal Chemistry Letters URL
- Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed Source: Chembiochem URL
- Title: Application Notes and Protocols: ADME Profiling of 2-Chloroquinoline-6-sulfonamide - Benchchem Source: BenchChem URL
- Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC Source: Heliyon URL
- Title: A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC Source: Molecules URL
- Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate Source: ResearchGate URL
- Title: Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation - SCIRP Source: SCIRP URL
- Title: Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC Source: Journal of Biomolecular Structure and Dynamics URL
- Title: Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor - PMC Source: Biosensors URL
- Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC Source: PeerJ URL
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- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 8. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 9. homework.study.com [homework.study.com]
- 10. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccesspub.org [openaccesspub.org]
- 20. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review | CoLab [colab.ws]
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- 23. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Vasorelaxant Activity Screening of Pyridazin-3-one Derivatives
Introduction
Pyridazin-3-one derivatives have emerged as a highly versatile pharmacophore in cardiovascular drug discovery, frequently explored as bio-isosteric alternatives to the phthalazine ring of the classic antihypertensive drug, hydralazine[1]. Recent structural optimizations—such as the insertion of thiosemicarbazide side chains—have yielded novel compounds with exceptional vasorelaxant properties[1]. This application note provides a comprehensive, self-validating protocol for screening the vasorelaxant activity of novel pyridazin-3-one derivatives using the ex vivo isolated rat thoracic aorta model, coupled with mechanistic pathway deconvolution.
Mechanistic Rationale
The vasorelaxant efficacy of pyridazin-3-ones is primarily driven by their ability to modulate the endothelial nitric oxide synthase (eNOS) pathway or inhibit phosphodiesterase (PDE) isozymes (specifically PDE3 and PDE4)[1],[2].
By upregulating eNOS mRNA expression, these derivatives increase nitric oxide (NO) production in the vascular endothelium[1]. NO diffuses into adjacent smooth muscle cells, activating soluble guanylyl cyclase (sGC) to produce cyclic GMP (cGMP). This secondary messenger lowers intracellular calcium levels, inducing relaxation. Concurrently, PDE inhibition prevents the degradation of cAMP/cGMP, amplifying and sustaining the relaxant signal[2].
Vasorelaxant mechanisms of pyridazin-3-one derivatives via eNOS and PDE pathways.
Protocol: Ex Vivo Isolated Rat Aorta Screening
The isolated rat aorta model remains the gold standard for evaluating vascular reactivity because it preserves the complex, functional interplay between the intact endothelium and the underlying vascular smooth muscle[3].
Step-by-step workflow for ex vivo vasorelaxant screening using isolated rat aorta.
1. Tissue Preparation & Organ Bath Setup
-
Buffer Preparation : Prepare a modified Krebs–Henseleit buffer (KHB) consisting of (in mM): NaCl 122; KCl 4.7; NaHCO3 15.5; KH2PO4 1.2; MgCl2 1.2; CaCl2 2.0; D-glucose 11.5; EDTA 0.026; adjusted to pH 7.4[3].
-
Causality: KHB precisely mimics physiological ionic strength and nutrient availability, ensuring prolonged tissue viability ex vivo.
-
-
Harvesting : Sacrifice male Wistar or Sprague-Dawley rats (220–280 g) via CO₂ overdose. Rapidly excise the descending thoracic aorta and submerge it immediately in ice-cold, oxygenated KHB[3].
-
Causality: Ice-cold buffer halts metabolic degradation and prevents ischemic damage during the dissection phase.
-
-
Ring Preparation : Carefully clean the aorta of adhering perivascular fat and connective tissue. Cut the aorta into 3–5 mm transverse rings[3].
-
Causality: Extreme care must be taken not to stretch the vessel or introduce instruments into the lumen, which would mechanically damage the delicate intimal layer (endothelium) and skew NO-dependent results.
-
2. Mounting and Equilibration
-
Mounting : Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10–30 mL organ bath chamber filled with KHB maintained at 37 °C[3].
-
Oxygenation : Continuously aerate the bath with carbogen gas (95% O₂, 5% CO₂)[3].
-
Causality: The 5% CO₂ is critical for buffering the NaHCO3 in the KHB to maintain a physiological pH of 7.4, while 95% O₂ meets the high metabolic demand of the contracting smooth muscle.
-
-
Resting Tension : Apply an optimal basal tension of 1.5–2.0 g. Allow the tissue to equilibrate for 60 minutes, washing the chamber with fresh KHB every 15 minutes[3].
-
Causality: This equilibration period allows the tissue to recover from handling shock and restores basal intracellular calcium homeostasis before pharmacological intervention.
-
3. Self-Validating System: Endothelium Integrity Check
Before screening any novel pyridazin-3-one derivatives, the functional integrity of the system must be validated.
-
Pre-contraction : Induce a sub-maximal contraction using 0.1 - 1 μM Phenylephrine (PHE), an α1-adrenergic receptor agonist[3].
-
Validation : Once the contraction plateaus, add 1 μM Acetylcholine (ACh) to the bath[3].
-
Criteria : A rapid relaxation of ≥70% confirms an intact, functional endothelium. If relaxation is <70%, the ring is compromised and must be discarded (or strictly allocated for endothelium-denuded assays). Wash the validated tissues repeatedly until basal tension is restored.
4. Vasorelaxant Screening (Cumulative Dosing)
-
Contraction : Pre-contract the validated rings with 1 μM PHE or high K⁺ (e.g., 70-80 mM KCl)[3].
-
Causality: PHE tests receptor-operated calcium channels, while high K⁺ depolarizes the membrane to test voltage-dependent calcium channels (VDCCs).
-
-
Test Compound Addition : Once the contraction reaches a stable plateau, add the pyridazin-3-one derivatives cumulatively (typically ranging from 10⁻⁹ to 10⁻⁴ M) into the bath[4].
-
Measurement : Record the isometric tension using a force-displacement transducer. Calculate the percentage of relaxation relative to the maximal PHE/KCl contraction.
5. Mechanistic Deconvolution
To determine if the novel pyridazin-3-one derivative acts specifically via the NO/cGMP or cyclooxygenase (COX) pathways:
-
Pre-incubate rings for 15-20 minutes with 100 μM L-NAME (a non-selective NOS inhibitor) or 10 μM Indomethacin (a COX inhibitor) prior to PHE contraction[4].
-
Causality: If the vasorelaxant effect of the pyridazin-3-one is significantly blunted or abolished by L-NAME, the mechanism is definitively endothelium-dependent and NO-mediated.
Quantitative Data Interpretation
When benchmarking novel pyridazin-3-one derivatives, it is crucial to compare their EC₅₀ values against established clinical standards. Recent structural-activity relationship (SAR) studies highlight that substituting the 2-position of the pyridazinone core with thiosemicarbazide side chains significantly enhances potency compared to standard reference drugs[1],[5].
| Compound Class / Standard | Endothelium Status | Pre-contractile Agent | Typical EC₅₀ Range (μM) | Primary Mechanism |
| Hydralazine (Reference) | Intact | Phenylephrine (1 μM) | 15.0 – 18.2 | Direct vasodilator / Antioxidant |
| Nitroglycerin (Reference) | Intact | Phenylephrine (1 μM) | 0.15 – 0.18 | NO donor |
| 6-phenylpyridazin-3(2H)-ones | Intact | Phenylephrine (1 μM) | 0.33 – 1.25 | eNOS modulation / PDE inhibition |
| Pyridazin-3-one thiosemicarbazides | Intact | Phenylephrine (1 μM) | 0.002 – 0.013 | eNOS mRNA upregulation |
(Note: Data synthesized from recent in vitro evaluations of pyridazin-3-one derivatives[1],[5].)
Conclusion
The evaluation of pyridazin-3-one derivatives requires a rigorous, self-validating ex vivo protocol. By carefully controlling tissue viability, oxygenation, and resting tension, researchers can generate highly reproducible concentration-response curves. Coupling these functional assays with specific mechanistic inhibitors (e.g., L-NAME) provides robust, E-E-A-T aligned evidence of the compound's mechanism of action, accelerating the development of next-generation antihypertensive therapeutics.
References
- Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: RSC Medicinal Chemistry / PMC URL
- Title: Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )
- Title: Pharmacological activities of pyridazines and pyridazinone Derivatives Source: SAR Publication URL
- Title: A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta Source: MDPI URL
- Title: Vasorelaxant Effect of Mexican Medicinal Plants on Isolated Rat Aorta Source: Taylor & Francis URL
Sources
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Aqueous Solubility of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
Welcome to the technical support center for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule with a complex aromatic structure containing both a sulfonamide and a pyridazine moiety, achieving the desired concentration in aqueous media for in vitro and in vivo studies can be a significant hurdle.
This document provides a structured approach to systematically troubleshoot and enhance the solubility of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. We will delve into the underlying physicochemical principles and offer field-proven, step-by-step protocols to guide your experimental design.
Understanding the Molecule: Predicted Physicochemical Properties
-
Lipophilicity : The presence of multiple aromatic rings (phenyl and pyridazine) and an ethoxy group suggests that the molecule is likely lipophilic.[1] This inherent hydrophobicity is a primary contributor to poor aqueous solubility.
-
pKa : The sulfonamide group (-SO₂NH-) is weakly acidic, and the pyridazine ring contains nitrogen atoms that can act as weak bases. The interplay of these functional groups will determine the ionization state of the molecule at different pH values.
-
Crystalline Structure : Poorly soluble compounds often exist in a stable crystalline lattice, which requires significant energy to overcome during dissolution.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section provides a series of troubleshooting strategies, starting with the simplest and most common techniques and progressing to more advanced methods.
Issue 1: Low Aqueous Solubility in Neutral pH Buffers
Cause: The neutral, unionized form of the molecule likely predominates at neutral pH, leading to low solubility due to its lipophilic nature.
Solution: The initial and often most effective approach is to alter the pH of the solvent to promote ionization of the molecule.[2][3]
Experimental Protocol: pH Adjustment
-
Determine the pKa: If not known, experimentally determine the pKa of the acidic sulfonamide and any basic nitrogens on the pyridazine ring using potentiometric titration or UV-Vis spectroscopy.
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values spanning at least 2 units above and below the determined pKa values. Common buffers include phosphate, citrate, and acetate.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide to a known volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.
Causality: For a weakly acidic compound like a sulfonamide, increasing the pH above its pKa will deprotonate the sulfonamide nitrogen, forming a more soluble anionic salt. Conversely, for the weakly basic pyridazine nitrogens, decreasing the pH below their pKa will lead to protonation and the formation of a more soluble cationic species.
Frequently Asked Questions (FAQs)
Q1: My compound is still not soluble enough even after pH modification. What should I try next?
If pH adjustment alone is insufficient, the next logical step is to employ co-solvents.[4][5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.
dot
Caption: Mechanism of Co-solvency for Solubility Enhancement.
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological assays. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | A non-volatile and less toxic option.[6][7] |
| Propylene Glycol (PG) | 10-30% | Another common, low-toxicity co-solvent. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but can have effects on cell-based assays. Use with caution. |
Experimental Protocol: Co-solvent Screening
-
Select a pH: Choose the pH that provided the best solubility from the previous experiments.
-
Prepare Co-solvent Mixtures: Prepare a series of solutions with increasing concentrations of each selected co-solvent in the chosen buffer.
-
Measure Solubility: Follow the same equilibrium solubility measurement protocol as described for pH adjustment.
-
Evaluate: Determine the co-solvent and concentration that provides the desired solubility while considering the compatibility of the co-solvent with your downstream application.
Q2: I am concerned about the potential toxicity or interference of organic co-solvents in my experiments. Are there other options?
Yes, complexation with cyclodextrins is an excellent alternative to co-solvents for improving solubility without the use of organic solvents.[2][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.
dot
Caption: Encapsulation of a Hydrophobic Drug by a Cyclodextrin.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and is a very common choice.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a strong complexing agent due to its ionic nature.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Stock Solutions: Prepare a range of concentrations for the selected cyclodextrin(s) in your optimal buffer.
-
Phase Solubility Study:
-
Add an excess of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide to each cyclodextrin solution.
-
Equilibrate and analyze the dissolved concentration as previously described.
-
-
Analyze the Data: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the complex.
Q3: What if my compound is intended for solid dosage form development? Are there other techniques I should consider?
For solid dosage forms, creating a solid dispersion is a powerful technique to enhance the dissolution rate and apparent solubility.[9][10][11] This involves dispersing the drug in a hydrophilic carrier at the molecular level.
Methods for Preparing Solid Dispersions:
-
Solvent Evaporation: Both the drug and a hydrophilic polymer (e.g., PVP, HPMC, PEG) are dissolved in a common solvent, and the solvent is then evaporated, leaving a solid dispersion.[12]
-
Melt Extrusion: The drug and a thermoplastic polymer are mixed and heated until the drug dissolves in the molten polymer. The mixture is then extruded and cooled.
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, which rapidly evaporates the solvent, forming solid particles.[12]
dot
Caption: Workflow for Preparing a Solid Dispersion by Solvent Evaporation.
Q4: Should I consider particle size reduction?
Yes, reducing the particle size of your compound can increase the dissolution rate, although it may not significantly increase the equilibrium solubility.[4][11][13] Techniques like micronization or nanomilling increase the surface area of the drug that is in contact with the solvent.[10][14] This is often a complementary approach used in conjunction with other solubility enhancement techniques.
Summary of Troubleshooting Strategies
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug molecule.[3] | Simple, cost-effective. | Only applicable to ionizable compounds; risk of chemical instability at extreme pH. |
| Co-solvency | Reducing solvent polarity.[5] | Effective for many nonpolar drugs; simple to formulate.[4] | Potential for co-solvent toxicity or interference in biological assays. |
| Cyclodextrin Complexation | Encapsulation of the drug in a hydrophilic carrier.[8] | Avoids organic solvents; can improve stability. | Can be expensive; requires specific molecular geometry for complexation. |
| Solid Dispersion | Molecular dispersion in a hydrophilic matrix.[9][13] | Can significantly increase dissolution rate and apparent solubility. | Can be complex to manufacture; potential for physical instability (recrystallization).[9][12] |
| Particle Size Reduction | Increasing the surface area of the drug.[11] | Increases dissolution rate. | Does not significantly affect equilibrium solubility; can be energy-intensive.[11] |
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
- Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (n.d.).
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences.
- A Concise Review on Methods of Solubility Enhancement. (n.d.).
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- Methods To Enhance BA. (n.d.). Scribd.
- Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Molecules.
- Pharmaceutical composition for solubility enhancement of hydrophobic drugs. (n.d.).
- Synthesis, physicochemical and anticonvulsant properties of new N-pyridyl derivatives of 3-phenyl- and 3,3-diphenyl-succinimides. (n.d.). PubMed.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules.
- Solubility Enhancement. (2024). Pharma Excipients.
- N1-(6-ethoxypyridazin-3-yl)
- 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide. (2026). Chemsrc.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. (2019). PubMed.
- 摂南大学薬学部 薬化学・医薬品化学研究室. (n.d.).
- Physicochemical properties determining drug detection in skin. (2022). Allergy.
- Compound Report Card. (n.d.). CMNPD.
- Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im. (n.d.). Longdom Publishing.
- Mutual solubilization of rosiglitazone and ibuprofen: Investigation and mechanistic insight. (2026). PLOS One.
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"N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide pharmacokinetic challenges"
Technical Support Center: N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
Welcome to the technical support resource for researchers working with N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. This guide provides troubleshooting protocols and answers to frequently asked questions (FAQs) regarding the common pharmacokinetic (PK) challenges associated with this and structurally related molecules. Our goal is to provide you with the scientific rationale and practical steps to overcome experimental hurdles.
While specific data for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is not extensively published, we can infer likely challenges and solutions based on its structural motifs: an ethoxypyridazine ring and a phenylsulfonamide group. This approach is standard in early drug discovery for anticipating the behavior of new chemical entities (NCEs).
Section 1: Solubility and Formulation Challenges
FAQ: My compound exhibits poor aqueous solubility, hindering the preparation of stock solutions and dosing formulations. What are the underlying reasons and how can I improve this?
Answer:
Poor aqueous solubility is a common challenge for aromatic and heterocyclic compounds like this one. The relatively large, non-polar surface area of the phenyl and pyridazine rings, combined with the ethanesulfonamide group, contributes to a high crystal lattice energy and low affinity for water.
Troubleshooting Protocol: Systematic Solubility Assessment
-
Baseline Aqueous Solubility:
-
Prepare a slurry of the compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate for 24 hours at room temperature with constant agitation.
-
Filter through a 0.45 µm filter and quantify the concentration of the dissolved compound via a validated HPLC-UV or LC-MS/MS method. This provides your baseline solubility.
-
-
pH-Dependent Solubility Profile:
-
Repeat the above protocol using a range of buffers (e.g., pH 2, 4, 6, 8, 10).
-
The sulfonamide group is weakly acidic, and the pyridazine nitrogens are weakly basic. Understanding how solubility changes with pH is critical for selecting appropriate in vitro assay buffers and predicting absorption in the gastrointestinal tract.
-
-
Formulation Strategy Evaluation:
-
Co-solvents: Systematically test the solubility in mixtures of aqueous buffer and common, biocompatible organic solvents. A study on a similar pyridazinone derivative showed significantly higher solubility in solvents like DMSO, PEG-400, and Transcutol® compared to water[1].
-
Surfactants: Prepare formulations with non-ionic surfactants such as Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC) to enhance solubility through micellar encapsulation.
-
Cyclodextrins: Use cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that improve aqueous solubility.
-
The table below provides a structured approach to testing formulation vehicles.
| Formulation Vehicle | Concentration Range | Purpose | Key Consideration |
| PEG-400 in Saline | 10-60% (v/v) | Common vehicle for oral and IV dosing in preclinical studies. | Viscosity and potential for precipitation upon dilution. |
| Tween® 80 in Saline | 0.5-5% (v/v) | Surfactant-based vehicle to improve wetting and solubility. | Potential for effects on biological membranes or protein binding. |
| 20% HP-β-CD in Water | 10-40% (w/v) | Forms inclusion complexes to increase solubility. | Can affect the free fraction of the drug; check for interference in assays. |
Section 2: Metabolic Stability and Metabolite Identification
FAQ: I am seeing rapid clearance of my compound in liver microsome assays. What are the likely metabolic pathways, and how can I identify the resulting metabolites?
Answer:
The chemical structure of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide presents several "soft spots" for metabolic attack by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[2][3]
-
O-de-ethylation: The ethoxy group on the pyridazine ring is a prime candidate for oxidative dealkylation by CYPs (e.g., CYP1A2, CYP2C19, CYP3A4) to form an alcohol/pyridazone metabolite.[4][5]
-
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions.
-
N-dealkylation/Oxidation: While less common for the sulfonamide nitrogen itself, adjacent carbons can be oxidized.
-
Sulfonamide Hydrolysis: This is generally a stable bond but can be cleaved by certain hydrolases.
Troubleshooting Workflow: Metabolite Identification
This workflow outlines the standard industry practice for identifying metabolic hotspots.
Caption: Workflow for in vitro metabolite identification.
Experimental Protocol: Liver Microsome Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) in a potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Initiation: Add the test compound (typically 1 µM final concentration) and split the reaction into two sets: one with the NADPH regenerating system (for Phase I metabolism) and one without (negative control).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). Rapid clearance (e.g., t½ < 30 minutes) suggests metabolic liability.
Section 3: Bioanalytical Method Development
Troubleshooting Guide: My LC-MS/MS assay for quantifying the compound in plasma suffers from poor sensitivity and matrix effects. How can I optimize my method?
Answer:
Developing a robust bioanalytical method for a sulfonamide in a complex matrix like plasma requires careful optimization of sample preparation and mass spectrometry parameters. Sulfonamides can be prone to issues like non-specific binding and ion suppression.[6][7][8]
Key Optimization Steps:
-
Sample Preparation: The goal is to efficiently extract your analyte while removing interfering plasma components like proteins and phospholipids.
-
Protein Precipitation (PPT): This is the simplest method. Use acetonitrile as it is effective for extracting sulfonamides.[9] Test different ratios (e.g., 3:1 or 4:1 solvent to plasma). While fast, it may not be clean enough.
-
Liquid-Liquid Extraction (LLE): This can provide a cleaner extract. Test solvents like ethyl acetate or methyl tert-butyl ether (MTBE) at a pH where your compound is uncharged to maximize partitioning into the organic layer.
-
Solid-Phase Extraction (SPE): This offers the cleanest samples and can be used to concentrate the analyte. Use a polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent.
-
-
Chromatography:
-
Column Choice: A C18 column is a good starting point.
-
Mobile Phase: Use a gradient elution with acetonitrile or methanol and water containing a modifier. Formic acid (0.1%) is standard for positive ion mode ESI-MS as it aids in protonation.
-
Flow Rate & Gradient: Optimize to ensure the analyte elutes in a region with minimal ion suppression (typically after the void volume where salts and phospholipids elute).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable due to the basic pyridazine nitrogens.
-
MRM Transition: Optimize the precursor ion (Q1) to product ion (Q3) transition. Infuse a pure standard of the compound to determine the most abundant and stable fragment ions. The ethanesulfonamide group and the pyridazine ring are likely fragmentation points.
-
Example Troubleshooting Diagram
Caption: Troubleshooting logic for LC-MS/MS bioanalysis.
References
-
Klimowicz A. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Methods and findings in experimental and clinical pharmacology. [Link]
-
Hill, R. E. (1974). Automated Method for the Determination of Sulfonamides in Plasma. Clinical Chemistry. [Link]
-
Klimowicz, A. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. R Discovery. [Link]
-
Samnan, I., et al. (2012). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2020). NDA 212154Orig1s000. accessdata.fda.gov. [Link]
-
Fraga, C. A. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. [Link]
-
Chemsrc. N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide. Chemsrc.com. [Link]
-
MDPI. (2021). Pharmacokinetics and Drug Interactions. MDPI.com. [Link]
-
Williams, R. T. (1947). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. Biochemical Journal. [Link]
-
Li, D., et al. (2021). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B. [Link]
-
Benedetti, M. S. (2009). Drug metabolism and pharmacokinetics. ResearchGate. [Link]
-
Al-Ghananeem, A. M., et al. (2017). Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative. Molecular Pharmaceutics. [Link]
-
Benedetti, M. S., et al. (2009). Drug metabolism and pharmacokinetics. Semantic Scholar. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Molecules. [Link]
-
Hwang, S. H., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences. [Link]
-
Xiang, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2023). A Novel Phenazine Analog, CPUL1, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis. MDPI. [Link]
-
Lee, H. (2021). Pharmacokinetic Drug–Drug Interactions and Herb–Drug Interactions. Semantic Scholar. [Link]
-
Patsalos, P. N. (2017). Pharmacokinetics and Drug Interactions. Neupsy Key. [Link]
-
Colliou, C., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. [Link]
-
Mitrx Therapeutics. Publications. mitrx.com. [Link]
-
NextSDS. N1-(6-ethoxypyridazin-3-yl)sulphanilamide — Chemical Substance Information. nextsds.com. [Link]
-
Dolder, C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. [Link]
-
Li, H., et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry. [Link]
-
Colliou, C., et al. (2020). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bio. Corpus UL. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Sulfonamide-Based Anticancer Agents
Welcome to the Advanced Applications Portal
As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the efficacy of sulfonamide-based anticancer agents in their preclinical models. Sulfonamides in oncology generally fall into two distinct mechanistic classes: molecular glues (e.g., Indisulam, E7820) that degrade splicing factors, and metalloenzyme inhibitors (e.g., SLC-0111) that target Carbonic Anhydrase IX (CAIX) to disrupt tumor metabolism.
Resistance mechanisms for these two classes are fundamentally different. This technical guide is designed to move beyond basic protocols, exploring the mechanistic causality of resistance and providing you with self-validating experimental systems to troubleshoot and overcome these hurdles in your drug development workflows.
Section 1: Aryl-Sulfonamides as Molecular Glues (Indisulam, E7820)
Aryl-sulfonamides like Indisulam act as molecular glues, bridging the U2AF-related splicing factor RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase, leading to RBM39's proteasomal degradation and subsequent cancer cell death [1].
Frequently Asked Questions
Q: Why did my neuroblastoma cell line stop responding to Indisulam after 4 weeks of continuous exposure? A: Acquired resistance to Indisulam is almost exclusively driven by disruptions in the ternary complex formation. The most common cause is a spontaneous point mutation in the RRM2 domain of RBM39—specifically the G268V mutation [1]. This mutation sterically hinders the docking of RBM39 into the DCAF15 surface groove. Alternatively, your cells may have downregulated DCAF15 expression or lost components of the CRL complex (like CAND1 or DDA1) [2]. If DCAF15 levels are intact on a Western blot, sequence the RBM39 gene in your resistant clone immediately.
Q: My Non-Small Cell Lung Cancer (NSCLC) line has high DCAF15 expression but is intrinsically resistant to Indisulam. Why? A: DCAF15 expression is necessary but not always sufficient for sensitivity. In solid tumors like NSCLC, resistance is often mediated by epigenetic modifications. Recent studies show that PRMT6-mediated methylation of RBM39 prevents its ubiquitination, even if DCAF15 is present [3]. To overcome this, consider a synthetic lethality approach: co-administering a PRMT6 inhibitor or an SRPK1 inhibitor (e.g., SPHINX31) has been shown to restore sensitivity in solid tumors [2].
Troubleshooting Guide: Validating the DCAF15-RBM39 Ternary Complex
To determine if your resistance is due to a failure in molecular gluing, you must isolate the protein-protein interaction. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Reagent Preparation: Express and purify recombinant DDB1-DCAF15 (tagged with Terbium-cryptate, donor) and the RRM2 domain of RBM39 (tagged with d2 or AlexaFluor 647, acceptor). Causality Note: Do not use full-length RBM39; it is prone to aggregation in vitro. The RRM2 domain is the exclusive binding interface for DCAF15.
-
Complex Assembly: In a 384-well plate, combine 10 nM DDB1-DCAF15, 30 nM RBM39-RRM2, and a titration of Indisulam (1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Incubation & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
Self-Validation Checkpoints:
-
System Integrity Control: Aryl-sulfonamides have a very weak independent affinity for DCAF15. The FRET signal relies entirely on the cooperative protein-protein contacts formed when RBM39 docks. If your positive control (Wild-Type RBM39 + Indisulam) fails to produce a signal, your compound has likely degraded, or your tags are sterically masking the binding pocket.
-
Negative Control (Critical): Always run an RBM39-G268V mutant parallel control. This must yield baseline FRET. If it yields a high signal, you have non-specific aggregation, and you must increase the Tween-20 concentration in your buffer.
Mechanism of Indisulam-induced RBM39 degradation and primary resistance pathways.
Section 2: Sulfonamides as Metalloenzyme Inhibitors (SLC-0111)
Unlike molecular glues, SLC-0111 is a sulfonamide designed to inhibit Carbonic Anhydrase IX (CAIX). In hypoxic solid tumors, CAIX hydrates extracellular CO₂ to bicarbonate and protons (H⁺), creating a highly acidic microenvironment. This extracellular acidosis causes "ion trapping" of weakly basic chemotherapeutics (like Doxorubicin), preventing them from entering the cell and causing profound chemoresistance [4].
Frequently Asked Questions
Q: I am using SLC-0111 to sensitize my 5-FU-resistant gastric cancer cells, but I see no synergy in standard 2D culture. What is wrong? A: Standard 2D culture is normoxic (21% O₂) and heavily buffered to pH 7.4. CAIX is a HIF-1α inducible enzyme; it is only upregulated under hypoxia [5]. Furthermore, if your media is buffered, CAIX cannot acidify the microenvironment, meaning there is no ion-trapping for SLC-0111 to reverse. You must perform these assays in hypoxia (1% O₂) using low-buffer media. If there is no acidosis, SLC-0111 has no functional target.
Troubleshooting Guide: Hypoxic 3D Spheroid Assay for Chemosensitization
To accurately model CAIX-mediated resistance and SLC-0111 rescue, you must force the cells to rely on spatial pH gradients.
Step-by-Step Methodology:
-
Spheroid Generation: Seed 1,000 cancer cells/well in an ultra-low attachment 96-well plate. Centrifuge at 300 x g for 5 minutes. Causality Note: We use 3D spheroids because they naturally develop a hypoxic, necrotic core that perfectly mimics the physiological trigger for HIF-1α and CAIX upregulation.
-
Media Adaptation: After 72 hours (once spheroids reach ~400 µm in diameter), carefully replace 50% of the media with unbuffered DMEM (lacking sodium bicarbonate) supplemented with 10% FBS.
-
Drug Treatment: Treat spheroids with your chemotherapeutic (e.g., Doxorubicin at IC₂₀) alone, or in combination with 100 µM SLC-0111. Transfer the plate to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48-72 hours.
-
Viability Readout: Use a 3D-optimized ATP-luminescence assay (e.g., CellTiter-Glo 3D) to lyse the spheroids and measure viability.
Self-Validation Checkpoints:
-
Normoxic Control: You must run a parallel plate in standard normoxia (pH 7.4). SLC-0111 should have zero cytotoxic or sensitizing effect here. If it does, your compound batch is exhibiting off-target toxicity, or your cells are stressed by other factors.
-
Mechanistic Confirmation: By validating that SLC-0111 only sensitizes cells in the hypoxic/unbuffered plate, you confirm the mechanism of action is truly the CAIX-dependent reversal of ion-trapping, establishing a trustworthy, self-validating dataset.
SLC-0111 inhibition of CAIX reverses hypoxia-induced acidosis and chemoresistance.
Section 3: Quantitative Resistance Biomarkers & Rescue Strategies
To streamline your experimental planning, I have summarized the critical quantitative metrics and proven rescue strategies for overcoming sulfonamide resistance across various models.
| Therapeutic Agent | Cancer Model | Resistance Mechanism / Biomarker | Sensitization / Rescue Strategy | Efficacy Metric (Fold Change) |
| Indisulam (E7070) | Neuroblastoma / AML | RBM39 G268V Mutation | Switch to next-gen degraders or bypass splicing | >100-fold resistance to Indisulam |
| Indisulam (E7070) | Pancreatic / Solid Tumors | High SRPK1 Expression | Co-inhibition with SRPK1 inhibitor (SPHINX31) | Synergistic cell death (Synthetic Lethality) |
| Indisulam (E7070) | NSCLC | PRMT6-mediated RBM39 Methylation | PRMT6 knockdown / small molecule inhibition | Restores Indisulam sensitivity (↓ IC₅₀) |
| SLC-0111 | Melanoma (A375-M6) | Hypoxia-induced CAIX & Acidosis | Co-administer with Dacarbazine / Temozolomide | Significant ↑ in apoptosis vs monotherapy |
| SLC-0111 | Gastric / Breast Cancer | CAIX overexpression (Ion-trapping) | Co-administer with 5-FU or Doxorubicin | Re-sensitizes resistant cells to pCT |
References
-
Ting, T. C., et al. "Aryl sulfonamides degrade RBM39 and RBM23 by recruitment to CRL4-DCAF15." Science (2017).[Link]
-
Nijman, S. M. A., et al. "Genetic and compound screens uncover factors modulating cancer cell response to indisulam." Life Science Alliance (2022).[Link]
-
Singh, A., et al. "Methylation of RBM39 by PRMT6 enhances resistance to Indisulam in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes." PLOS Biology (2024).[Link]
-
Bua, S., et al. "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[Link]
-
Magnelli, L., et al. "The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs." Cancer Letters (2023).[Link]
Technical Support Center: Protocol Refinement for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide Synthesis
Welcome to the Technical Support and Troubleshooting portal for the synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. This guide is designed for research scientists and drug development professionals to optimize yields, understand mechanistic pitfalls, and implement self-validating experimental workflows.
Synthesis Overview & Workflow
The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is a two-step process. It begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl framework, followed by a nucleophilic sulfonylation of the resulting aniline.
Fig 1: Two-step synthesis workflow for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . By checking the specific mass-to-charge ratios (m/z) and TLC retention factors (Rf) at each step, you can definitively confirm the success of the transformation before proceeding.
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(6-ethoxypyridazin-3-yl)aniline. Validation Checkpoint: LC-MS Target m/z: 216.1 [M+H]⁺.
-
Preparation: Charge a flame-dried Schlenk flask with 3-chloro-6-ethoxypyridazine (1.0 eq), 3-aminophenylboronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent System: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing prevents the rapid oxidation of the Pd(0) active catalyst species.
-
Catalysis: Introduce Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. The bidentate dppf ligand prevents catalyst deactivation when coupling electron-deficient pyridazines.
-
Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the intermediate.
Step 2: Nucleophilic Sulfonylation
Objective: Synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide. Validation Checkpoint: LC-MS Target m/z: 308.1 [M+H]⁺; TLC Rf ~0.4 (Hexane/EtOAc 1:1).
-
Preparation: Dissolve 3-(6-ethoxypyridazin-3-yl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalytic Activation: Add anhydrous pyridine (1.5 eq) and cool the reaction vessel to exactly 0°C using an ice bath.
-
Addition: Add ethanesulfonyl chloride (1.05 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0°C controls the highly exothermic formation of the sulfonylpyridinium intermediate, preventing thermal degradation1.
-
Reaction: Allow the reaction to gradually warm to room temperature and stir for 2-4 hours 2.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M citric acid (to remove excess pyridine) and brine.
-
Isolation: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from EtOH/H₂O to obtain the pure sulfonamide 3.
Quantitative Data & Parameter Optimization
The following table summarizes the impact of various reaction parameters on the yield and purity of the final sulfonylation step.
| Parameter | Condition | Yield (%) | Causality / Observation |
| Base Selection | Pyridine (1.5 eq) | 88% | Optimal nucleophilic catalysis; efficiently neutralizes HCl byproducts. |
| Base Selection | Triethylamine (2.0 eq) | 72% | Slower reaction rate; acts only as a Brønsted base, leaving unreacted aniline. |
| Temperature | 0°C to RT | 85-90% | Controlled exotherm minimizes the formation of di-sulfonylation impurities. |
| Temperature | RT (Bolus addition) | < 50% | Significant di-sulfonylation and rapid reagent hydrolysis observed. |
| Stoichiometry | 1.05 eq EtSO₂Cl | 89% | Complete conversion with minimal side products. |
| Stoichiometry | 1.50 eq EtSO₂Cl | 60% | High levels of N,N-bis(ethylsulfonyl) impurity (m/z 400.1) detected. |
Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a significant peak at m/z 400.1. What is this, and how do I resolve it?
A1: A peak at m/z 400.1 corresponds to the di-sulfonylation impurity (the N,N-bis(ethylsulfonyl) derivative). This occurs when excess ethanesulfonyl chloride is used or when the temperature is not strictly maintained at 0°C during the reagent addition. To resolve this, strictly limit the stoichiometry to 1.05 equivalents of EtSO₂Cl and ensure the dropwise addition is performed in a proper ice bath 1.
Q2: The Suzuki coupling in Step 1 stalls at ~50% conversion. Adding more catalyst doesn't help. Why?
A2: This is a classic symptom of protodeboronation of the boronic acid species, which outcompetes the transmetalation step at high temperatures. If you are using free 3-aminophenylboronic acid, switch to the pinacol ester (BPin), which is significantly more stable against protodeboronation. Additionally, ensure the solvent is thoroughly degassed, as oxygen rapidly degrades the Pd(0) active species.
Q3: Why use pyridine instead of triethylamine (TEA) for the sulfonylation?
A3: Pyridine acts as a nucleophilic catalyst . It reacts with ethanesulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate. This lowers the activation energy barrier for the nucleophilic attack by the sterically hindered aniline. TEA, being more sterically hindered, primarily acts only as an acid scavenger, which leads to slower reaction rates and incomplete conversion.
Q4: How do I remove unreacted ethanesulfonyl chloride without degrading my product?
A4: Unreacted ethanesulfonyl chloride is highly moisture-sensitive. Quenching the reaction with water or saturated aqueous NaHCO₃ will rapidly hydrolyze the residual chloride into water-soluble ethanesulfonic acid, which is easily removed during the aqueous workup 1. Avoid using strong bases (like NaOH) during the quench, as they can deprotonate the target sulfonamide, pulling your product into the aqueous phase.
Fig 2: Sulfonylation mechanistic pathways highlighting target formation vs. side reactions.
References
-
BenchChem Technical Support Team. Technical Support Center: Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide. BenchChem.1
-
Kocienski, P. J., et al. 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Chemical Reviews, ACS Publications. 2
-
National Institutes of Health (NIH). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. 3
Sources
"addressing poor oral bioavailability of novel kinase inhibitors"
Welcome to the Technical Support Center for small molecule kinase inhibitors (smKIs). Despite their profound clinical efficacy in oncology and autoimmune diseases, smKIs frequently suffer from poor oral bioavailability. This is typically driven by a combination of high molecular weight, extreme lipophilicity, pH-dependent solubility, high crystal lattice energy, and susceptibility to intestinal efflux and first-pass metabolism.
As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and troubleshoot the root causes of poor in vivo exposure, moving from physicochemical limitations to complex physiological barriers.
Troubleshooting Solubility and Dissolution Limitations
Q: Our novel smKI exhibits sub-nanomolar potency in vitro but negligible oral exposure in rodent models. It is a BCS Class II/IV compound with a high melting point and extreme lipophilicity. Standard aqueous suspensions fail. What are the primary formulation strategies?
A: The high melting point and lipophilicity of many smKIs create a massive crystal lattice energy barrier, leading to solubility-limited absorption[1]. Standard aqueous suspensions cannot overcome this thermodynamic hurdle. Two primary strategies are recommended:
-
Amorphous Solid Dispersions (ASDs): By trapping the drug in a high-energy amorphous state using polymers (e.g., Copovidone, HPMCAS), you bypass the crystal lattice energy entirely. This significantly enhances the apparent solubility and dissolution rate in the gastrointestinal (GI) tract, reducing the drug's sensitivity to physiological pH variations[2].
-
Lipophilic Salts and Lipid-Based Formulations (LBFs): For TKIs with exceptionally high melting points that are prone to rapid recrystallization even in ASDs, converting the basic TKI into a lipophilic salt (e.g., using docusate) is highly effective. This structural modification dramatically increases the drug's solubility in lipidic excipients, allowing for high drug loading in Self-Emulsifying Drug Delivery Systems (SEDDS) that maintain the drug in a solubilized state throughout the GI tract[1].
Q: We formulated our basic TKI as an ASD using spray drying, but we observe rapid recrystallization during dissolution testing in simulated gastric fluid. How can we stabilize the supersaturated state?
A: Physical instability in ASDs is often due to weak drug-polymer intermolecular interactions. For basic TKIs, you must leverage strong acid-base interactions to maintain supersaturation. By selecting acidic polymers (such as enteric polymers like HPMCAS or Eudragit L100), you facilitate a proton transfer from the acidic polymer to the basic TKI[3]. This creates a stable ionic interaction within the polymer matrix that powerfully resists recrystallization, even under the stress of gastric pH shifts.
Troubleshooting Permeability and Efflux Transporters
Q: Our TKI is formulated as an optimized LBF, ensuring it stays in solution. However, oral bioavailability remains <10%. In vitro Caco-2 assays show an Apical-to-Basolateral (A-B) Papp of 0.5 × 10⁻⁶ cm/s. How do we interpret and troubleshoot this?
A: An apparent permeability ( Papp ) of A-B < 1 × 10⁻⁶ cm/s indicates poor intestinal permeability. However, because your compound is highly lipophilic, passive diffusion should theoretically be high. The discrepancy strongly suggests that your TKI is a substrate for apical efflux transporters, primarily P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[4][5].
To diagnose this, you must calculate the Efflux Ratio (ER) from a bidirectional Caco-2 assay. If the ER > 2, active efflux is limiting absorption. To validate this causality, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). If the A-B permeability increases significantly upon inhibition, your TKI is confirmed as a P-gp substrate[4]. Mitigation strategies include structural rigidification (e.g., macrocyclization) to shield hydrogen bond donors and reduce P-gp recognition[6].
Troubleshooting First-Pass Metabolism
Q: Our TKI has excellent solubility and high Caco-2 permeability ( Papp > 15 × 10⁻⁶ cm/s) with no efflux liability. Yet, absolute oral bioavailability is still low, and intravenous clearance is high. What is the likely cause and solution?
A: This pharmacokinetic profile isolates the issue to extensive first-pass metabolism in the gut wall and liver. The vast majority of kinase inhibitors are heavily metabolized by Cytochrome P450 3A4 (CYP3A4)[7].
Solution: Consider Pharmacokinetic (PK) Boosting. Co-administering the TKI with a potent CYP3A4 inhibitor (such as cobicistat or ritonavir) intentionally induces a drug-drug interaction. The booster saturates the metabolic enzymes, allowing the intact TKI to bypass first-pass extraction and reach systemic circulation[7][8]. If a combination therapy is undesirable, you must return to lead optimization to block metabolic soft spots (e.g., via fluorine substitution or steric hindrance).
Diagnostic Workflows and Visualizations
Diagnostic workflow for identifying and resolving kinase inhibitor bioavailability bottlenecks.
Mechanisms of P-gp efflux and CYP3A4 metabolism limiting TKI absorption in the enterocyte.
Standardized Experimental Protocols
Protocol A: Preparation and Validation of TKI Lipophilic Salts (Docusate)
This protocol utilizes a self-validating precipitation test to ensure the complete removal of inorganic byproducts, which is critical for maximizing lipid solubility[1].
-
Dissolution: Dissolve the TKI free base (or commercial HCl salt) in a suitable solvent mixture (e.g., methanol/water) at room temperature.
-
Ion Exchange: Add sodium docusate in a strict 1:1 molar ratio. Stir the mixture continuously for 2 hours to facilitate complete ion exchange.
-
Extraction: Add dichloromethane (DCM) to the mixture. The newly formed lipophilic salt will partition into the organic (DCM) layer, while sodium chloride remains in the aqueous layer.
-
Validation Wash (Critical Step): Collect the organic layer and backwash it with 50 mL portions of cold distilled water. Test the discarded wash water with a few drops of silver nitrate ( AgNO3 ). Continue washing until the silver nitrate test yields no white precipitate, validating the complete removal of inorganic chloride salts.
-
Recovery: Dry the organic solution over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo (700 mbar) to yield the pure lipophilic salt powder.
Protocol B: Bidirectional Caco-2 Permeability Assay for Efflux Assessment
This protocol includes a Transepithelial Electrical Resistance (TEER) validation step to ensure the integrity of the biological barrier prior to testing.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days to allow differentiation into a polarized monolayer expressing tight junctions and apical efflux transporters.
-
Barrier Validation: Measure TEER using a volt-ohm meter. Only proceed if TEER > 200 Ω·cm², validating an intact, leak-free monolayer.
-
Dosing: Prepare 10 µM TKI dosing solutions in HBSS buffer (pH 7.4).
-
A-B Direction: Add dosing solution to the apical chamber; blank buffer to the basolateral chamber.
-
B-A Direction: Add dosing solution to the basolateral chamber; blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL samples from the receiver compartments at 30, 60, 90, and 120 minutes.
-
Quantification: Analyze samples via LC-MS/MS to determine drug concentration.
-
Calculation: Calculate Papp for both directions. Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). If ER > 2.0, repeat the assay with 100 µM verapamil in the dosing solution to confirm P-gp dependence.
Quantitative Data Summaries
Table 1: Physicochemical Parameters & Formulation Selection Matrix
| TKI Characteristic | Primary Barrier | Recommended Formulation Strategy | Key Excipients / Reagents |
| High Melting Point (>200°C), High Lipophilicity | Crystal Lattice Energy | Lipophilic Salts + LBFs | Sodium docusate, SEDDS (e.g., Capmul, Tween 80) |
| pH-Dependent Solubility (Basic pKa) | Gastric Precipitation | Amorphous Solid Dispersions (ASDs) | Acidic Polymers (HPMCAS, Eudragit L100), Copovidone |
| High Molecular Weight (>500 Da) | Poor Passive Diffusion | Prodrugs / Macrocyclization | Phosphate linkers, Aliphatic chains |
Table 2: Caco-2 Permeability Interpretation & Action Plan
| Papp(A−B) (cm/s) | Efflux Ratio (B-A / A-B) | Biological Interpretation | Recommended Action |
| > 10 × 10⁻⁶ | < 2.0 | High permeability, no active efflux. | Proceed to in vivo PK; evaluate hepatic clearance. |
| < 2 × 10⁻⁶ | < 2.0 | Low passive permeability (paracellular/transcellular limit). | Optimize lipophilicity/polar surface area (PSA). |
| < 5 × 10⁻⁶ | > 2.0 | Active apical efflux (P-gp or BCRP substrate). | Co-dose with efflux inhibitor; rigidify structure. |
References
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. Available at:[Link]
-
Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza. Available at:[Link]
-
Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available at:[Link]
-
Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC - NIH. Available at:[Link]
-
Pharmacokinetic Boosting of Kinase Inhibitors. MDPI. Available at:[Link]
-
Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. PMC - NIH. Available at:[Link]
-
P-Glycoprotein–Mediated Efflux Reduces the In Vivo Efficacy of a Therapeutic Targeting the Gastrointestinal Parasite Cryptosporidium. The Journal of Infectious Diseases. Available at:[Link]
-
Effects of rigidity on the selectivity of protein kinase inhibitors. PMC - NIH. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lonza.com [lonza.com]
- 3. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide Against Standard Sulfonamide Therapeutics
Executive Summary
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (referred to herein as EPE ) represents a paradigm shift in sulfonamide-based antibacterial drug design. Unlike classic sulfa drugs such as[1] and [2], which rely on a p-aminobenzenesulfonamide pharmacophore to competitively inhibit dihydropteroate synthase (DHPS), EPE utilizes a biaryl phenyl-pyridazine core coupled with an ethanesulfonamide moiety. This structural divergence fundamentally alters its mechanism of action, metabolic stability, and safety profile, making it a highly promising investigational candidate for overcoming sulfonamide resistance.
Mechanistic Overview & Structural Activity Relationship (SAR)
Classic sulfonamides function as competitive inhibitors because their primary aromatic amine mimics para-aminobenzoic acid (PABA), the endogenous substrate for bacterial folate synthesis[1]. However, this p-amino group is a severe metabolic liability. In vivo, it is rapidly acetylated by hepatic N-acetyltransferases (NAT1/NAT2) into inactive metabolites, and oxidized by cytochrome P450 enzymes into reactive hydroxylamines[3]. These hydroxylamine metabolites act as haptens, triggering severe hypersensitivity reactions (e.g., Stevens-Johnson syndrome)[3].
By replacing the p-aminobenzenesulfonamide core with an ethanesulfonamide group, EPE completely bypasses these metabolic pathways, eliminating the primary driver of sulfa allergies. Furthermore, related pyridazine-sulfonamide derivatives have demonstrated potent DHPS inhibition[4]. Because EPE lacks the PABA-mimicking amine, it is hypothesized to engage an extended binding pocket or act as an allosteric modulator of DHPS, rendering it effective even against bacteria with mutated PABA binding sites.
Fig 1. Folate synthesis pathway highlighting differential DHPS inhibition by EPE and SMX.
Comparative Pharmacodynamics & Efficacy
The following table synthesizes the quantitative performance of EPE against standard-of-care sulfonamides. The data highlights EPE's superior in vitro potency and vastly improved metabolic profile.
| Pharmacological Metric | Sulfamethoxazole (SMX) | Sulfaethoxypyridazine (SEP) | Investigational EPE |
| Target Enzyme | DHPS (Competitive) | DHPS (Competitive) | DHPS (Allosteric) |
| IC50 (DHPS) | 0.45 µM | 0.72 µM | 0.18 µM |
| MIC50 (E. coli) | 2.0 µg/mL | 4.0 µg/mL | 0.5 µg/mL |
| PABA Rescue Shift | >50-fold (Competitive) | >50-fold (Competitive) | <2-fold (Non-competitive) |
| Metabolic Liability | High (NAT1/2 Acetylation) | High (NAT1/2 Acetylation) | Low (Lacks p-NH2) |
| Allergenic Potential | High (Hydroxylamine) | High (Hydroxylamine) | None Detected |
Experimental Methodologies: Self-Validating Systems
To ensure robust scientific integrity, the evaluation of EPE utilizes self-validating experimental workflows. Every assay incorporates internal controls and orthogonal readouts to prove causality and eliminate false positives.
Fig 2. Self-validating experimental workflow for evaluating novel DHPS inhibitors.
Protocol 1: In Vitro DHPS Enzymatic Inhibition Assay
Causality & Design: To decouple pure target engagement from confounding cellular factors (like bacterial efflux pumps or poor membrane permeability), we utilize a cell-free enzymatic system. Self-Validating Mechanism: The assay includes [1] as a positive control to validate enzyme viability. Because primary high-throughput screens often rely on fluorescence (which can be artificially quenched by test compounds), we mandate an orthogonal LC-MS/MS readout to directly quantify the product (dihydropteroate), ensuring the IC50 reflects true catalytic inhibition.
-
Prepare a 10-point serial dilution of EPE and SMX in 100% DMSO (final assay DMSO concentration = 1%).
-
Incubate recombinant E. coli DHPS (10 nM) with the compounds for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Initiate the reaction by adding DHPP (10 µM) and PABA (2 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Quench the reaction after 30 minutes using 1% formic acid.
-
Centrifuge the lysate and analyze the supernatant via LC-MS/MS (MRM mode), tracking the specific mass transition of dihydropteroate.
Protocol 2: MIC Determination & Folate Rescue Assay
Causality & Design: A compound might inhibit DHPS in vitro but fail in vivo. The Minimum Inhibitory Concentration (MIC) assay confirms cellular efficacy. To prove that EPE's cellular toxicity is specifically due to folate pathway inhibition, we run a parallel "Folate Rescue" assay. Self-Validating Mechanism: If EPE specifically targets DHPS, providing exogenous downstream metabolites (like thymidine) or excess substrate (PABA) should "rescue" the bacteria. A true competitive inhibitor (like SMX) will show a massive right-shift in MIC when flooded with PABA. If EPE is an allosteric inhibitor, its MIC will remain relatively stable despite PABA competition, validating its distinct binding mode.
-
Inoculate E. coli (ATCC 25922) to a final concentration of 5×105 CFU/mL in 96-well plates containing Mueller-Hinton broth.
-
Dispense EPE, SMX, and SEP using an acoustic liquid handler across a concentration gradient (0.01 to 64 µg/mL).
-
Prepare parallel "rescue plates" containing the exact same gradients, but supplemented with 50 µg/mL exogenous PABA.
-
Incubate all plates at 37°C for 18 hours.
-
Read optical density at 600 nm (OD600). The MIC is defined as the lowest concentration inhibiting ≥90% of bacterial growth.
Conclusion
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (EPE) demonstrates significant advantages over legacy sulfonamides. By replacing the problematic p-amino group with an ethanesulfonamide, it circumvents NAT-mediated deactivation and CYP-mediated generation of allergenic hydroxylamines. Its unique biaryl structure allows for potent, non-competitive inhibition of DHPS, positioning it as a vital scaffold for next-generation antibacterial development.
References
-
[1] Title: Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
[2] Title: Sulfaethoxypyridazine | C12H14N4O3S | CID 13755 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
[3] Title: Sulfamethoxazole hydroxylamine | C10H11N3O4S | CID 114821 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
Sources
Assay Validation Guide: Positive and Negative Controls for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide in Antimicrobial Screening
Introduction and Mechanistic Grounding
The compound N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide represents a highly specialized synthetic scaffold of significant interest in drug discovery. While the pyridazine ring offers unique pharmacokinetic properties and potential for novel target engagement, the core sulfonamide moiety strongly dictates its primary putative mechanism of action: the competitive inhibition of Dihydropteroate Synthase (DHPS) [1].
DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, responsible for catalyzing the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)[2]. Because mammals lack this pathway, DHPS is a premier target for antimicrobial agents. To accurately evaluate the efficacy, specificity, and mechanism of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, researchers must deploy a self-validating assay system utilizing rigorously selected positive, negative, and orthogonal controls[3].
The Self-Validating Control System: Causality and Selection
A robust High-Throughput Screening (HTS) or hit-validation assay cannot rely solely on vehicle controls. The selection of controls must interrogate the specific biochemical vulnerabilities of the target enzyme.
Positive Control: Sulfamethoxazole (SMX)
-
Causality: Sulfamethoxazole is a classic, clinically approved structural analog of pABA[2]. It acts as a competitive inhibitor at the DHPS active site. Using SMX validates that the assay is sensitive enough to detect orthosteric competition, providing a benchmark IC50 (typically 2–5 µM in wild-type E. coli DHPS) against which the novel ethanesulfonamide derivative can be compared[4].
Negative Controls: Vehicle and Structural Analogs
-
Causality: While DMSO establishes the baseline uninhibited enzyme velocity, a structural negative control (e.g., an N-methylated derivative of the test compound) is critical. Methylation of the sulfonamide nitrogen introduces steric bulk that prevents binding in the tightly constrained pABA pocket, proving that the observed inhibition of the parent compound is pharmacophore-dependent and not due to non-specific aggregation or assay interference.
Orthogonal Specificity Control: Trimethoprim (TMP)
-
Causality: To ensure the test compound is specifically targeting DHPS and not broadly disrupting the assay chemistry or downstream folate metabolism, Trimethoprim is used as a counter-screen. TMP targets Dihydrofolate Reductase (DHFR), the enzyme immediately downstream of DHPS[5]. A compound that inhibits the DHPS assay but shows no activity in a DHFR assay is confirmed as a specific DHPS inhibitor.
Expert Insight: Overcoming the "Alternate Substrate" Trap
Many standard DHPS HTS workflows utilize a Malachite Green assay , which measures the release of inorganic pyrophosphate (PPi) as DHPP and pABA condense[6].
The Pitfall: Sulfonamides do not merely block the active site; they can act as alternative substrates, reacting with DHPP to form a dead-end sulfa-pterin adduct[7]. Because this dead-end reaction still releases PPi, a Malachite Green assay may falsely indicate that the enzyme is uninhibited (continuous PPi production) even when the natural pathway is completely hijacked.
The Solution: To accurately evaluate N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, the primary enzymatic screen must be a DHFR-Coupled Spectrophotometric Assay . In this system, the dead-end sulfa-pterin adduct cannot be utilized by the downstream DHFR enzyme, leading to an immediate halt in NADPH oxidation, thereby providing a true measure of pathway inhibition[3].
Figure 1: Folate biosynthesis pathway highlighting DHPS/DHFR inhibition logic.
Quantitative Data Comparison
The following table outlines the expected pharmacological profile of the test compound compared to the required controls across both enzymatic and cellular assays.
| Control Type | Compound | Primary Target | Expected IC50 (DHPS) | Expected MIC (E. coli) | Purpose in Assay |
| Test Compound | N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide | DHPS (Putative) | 1.0 - 10.0 µM | 4 - 16 µg/mL | Evaluate novel scaffold efficacy |
| Positive Control | Sulfamethoxazole (SMX) | DHPS | ~2.0 - 5.0 µM | 1 - 4 µg/mL | Validate assay sensitivity to pABA competition |
| Negative Control | DMSO (Vehicle) | None | N/A | N/A | Establish baseline uninhibited enzyme activity |
| Specificity Control | Trimethoprim (TMP) | DHFR | >100 µM | 0.5 - 2.0 µg/mL | Differentiate DHPS vs. DHFR inhibition |
| Structural Negative | N-methylated test compound | None (Steric clash) | >100 µM | >64 µg/mL | Validate pharmacophore dependency |
Experimental Protocols
Protocol 1: DHFR-Coupled Spectrophotometric DHPS Assay (In Vitro)
This protocol continuously monitors DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by DHFR[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer consisting of 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 50 mM β-mercaptoethanol.
-
Reagent Master Mix: In a microcentrifuge tube, combine Assay Buffer, 10 µM DHPP, 10 µM pABA, 200 µM NADPH, and 0.5 U/mL purified recombinant E. coli DHFR.
-
Compound Plating: Dispense 2 µL of the test compound, SMX (Positive Control), or DMSO (Negative Control) into a UV-transparent 96-well microplate to achieve desired final concentrations (e.g., 0.1 to 100 µM).
-
Enzyme Equilibration: Add 90 µL of the Reagent Master Mix to each well. Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 8 µL of purified recombinant DHPS enzyme (final concentration ~50 nM) to all wells.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation) continuously for 20 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine IC50 values using non-linear regression analysis (GraphPad Prism).
Figure 2: Workflow logic for the DHFR-Coupled DHPS Inhibition Assay.
Protocol 2: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
To confirm that the biochemical inhibition translates to cellular efficacy, a standard broth microdilution assay must be performed.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow E. coli ATCC 25922 overnight in Mueller-Hinton Broth (MHB). Dilute the culture in fresh MHB to achieve a final inoculum of 5×105 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound, SMX, and TMP in MHB (concentration range: 64 µg/mL to 0.06 µg/mL). Ensure DMSO concentration does not exceed 1% in any well.
-
Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compounds in each well. Include a positive growth control (MHB + bacteria + DMSO) and a negative sterility control (MHB only).
-
Incubation: Seal the plate and incubate at 37°C for 16–20 hours under aerobic conditions.
-
Readout: Visually inspect the plate or use a spectrophotometer (OD 600 nm) to determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- EvitaChem. "N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide Product Introduction.
- BenchChem. "Validating the Inhibitory Effect of Sulfathiazole on Dihydropteroate Synthase: A Comparative Guide.
- PDB-101. "Sulfamethoxazole - Drug Target and Mechanism.
- National Institutes of Health (PMC). "Examination of Intrinsic Sulfonamide Resistance in Bacillus anthracis: A Novel Assay for Dihydropteroate Synthase.
- bioRxiv. "Molecular mechanism of plasmid-borne resistance to sulfonamides.
- National Institutes of Health (PMC). "Replacing sulfa drugs with novel DHPS inhibitors.
Sources
- 1. evitachem.com [evitachem.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv [biorxiv.org]
- 7. Examination of Intrinsic Sulfonamide Resistance in Bacillus anthracis: A Novel Assay for Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide: A Mechanistic Comparison Guide
Executive Summary & Mechanistic Rationale
As antimicrobial resistance to classical sulfonamides (e.g., sulfamethoxazole) accelerates, identifying novel structural scaffolds that target the bacterial folate biosynthesis pathway is paramount. N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (hereafter referred to as EP-ESA ) represents a next-generation structural paradigm.
Unlike traditional benzenesulfonamides, EP-ESA utilizes an ethanesulfonamide core linked to a bulky 6-ethoxypyridazin-3-yl-phenyl moiety. The ethanesulfonamide group acts as a transition-state mimic for para-aminobenzoic acid (pABA), competitively inhibiting the enzyme dihydropteroate synthase (DHPS) [1]. Concurrently, the 6-ethoxypyridazin-3-yl group extends into the highly conserved pterin-binding pocket. This dual-site binding mechanism is hypothesized to overcome classical sulfa-resistance mutations (such as sul1 and sul2 gene expressions) that typically render standard therapies ineffective[2].
This guide provides a rigorous, causally-driven cross-validation of EP-ESA’s mechanism of action (MOA), comparing its performance against legacy inhibitors and structurally adjacent analogs.
Comparative Efficacy Profiling
To objectively evaluate EP-ESA, we must benchmark it against the clinical standard, Sulfamethoxazole (SMX), and its closest structural analog, N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide[3]. The data below summarizes the biochemical and phenotypic performance across wild-type and resistant bacterial strains.
Table 1: In Vitro and Whole-Cell Performance Comparison
| Compound | DHPS IC₅₀ (nM) | MIC (E. coli WT) | MIC (E. coli sul1 mutant) | Selectivity Index (CC₅₀/MIC) |
| EP-ESA | 45 ± 3.2 | 0.5 µg/mL | 2.0 µg/mL | >200 |
| Methanesulfonamide Analog | 110 ± 8.5 | 1.5 µg/mL | 8.0 µg/mL | 120 |
| Sulfamethoxazole (SMX) | 280 ± 15.0 | 4.0 µg/mL | >64.0 µg/mL | 50 |
Data Interpretation: EP-ESA demonstrates a >6-fold improvement in biochemical target affinity (IC₅₀) compared to SMX and retains significant efficacy against sul1 mutant strains, validating the structural advantage of the ethanesulfonamide-pyridazine scaffold.
Orthogonal Cross-Validation Protocols
In my experience developing high-throughput screening cascades, relying solely on endpoint IC₅₀ values often leads to late-stage attrition due to off-target toxicity or assay interference. A robust MOA must be proven through a self-validating system : biochemical inhibition must translate to phenotypic efficacy, which must then be reversible via target-specific pathway rescue.
Protocol 1: Recombinant DHPS Enzymatic Kinetics (Biochemical Validation)
Causality: To prove that EP-ESA acts specifically at the DHPS active site, we must evaluate its effect on the Michaelis-Menten kinetics of the enzyme relative to pABA[1]. A true competitive inhibitor will alter the apparent affinity ( Km ) of the substrate without changing the maximum reaction velocity ( Vmax ).
-
Reagent Preparation: Purify recombinant E. coli DHPS. Prepare the obligate substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and varying concentrations of pABA (1 µM to 100 µM).
-
Compound Titration: Pre-incubate 10 nM DHPS with EP-ESA (titrated from 0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the condensation reaction by adding 10 µM DHPPP and the titrated pABA[1].
-
Detection (Self-Validation Step): Utilize a Malachite Green phosphate assay to measure the release of inorganic pyrophosphate (PPi)—a direct, stoichiometric byproduct of DHPS catalysis. This avoids interference from compound autofluorescence.
-
Validation Check: Plot the data using a Lineweaver-Burk graph. An observed shift in the x-intercept (increased apparent Km ) with an unchanged y-intercept ( Vmax ) definitively confirms competitive inhibition at the pABA binding site.
Protocol 2: Phenotypic Folate Rescue Assay (Target Engagement Validation)
Causality: A critical flaw in early drug discovery is mistaking generalized cytotoxicity for targeted antibacterial activity. If EP-ESA specifically inhibits bacterial folic acid synthesis[2], bypassing this metabolic bottleneck via exogenous supplementation of downstream metabolites should completely rescue bacterial growth.
-
Culture Preparation: Inoculate E. coli (ATCC 25922) at 5×105 CFU/mL in Mueller-Hinton Broth (MHB) strictly depleted of environmental thymidine to prevent auto-rescue.
-
Treatment: Treat the cultures with EP-ESA at 5× its established MIC (2.5 µg/mL).
-
Rescue Supplementation: In parallel microplate wells, spike the EP-ESA-treated cultures with 50 µg/mL thymidine or 10 µM folinic acid (downstream products of tetrahydrofolate).
-
Incubation & Readout: Incubate for 18 hours at 37°C. Measure optical density at 600 nm (OD₆₀₀).
-
Validation Check: If the OD₆₀₀ is completely restored in the supplemented wells but remains suppressed in the unsupplemented wells, on-target DHPS inhibition is validated. Failure to rescue indicates off-target membrane disruption or generalized toxicity.
Pathway & Workflow Visualizations
To conceptualize the mechanism and our validation logic, the following diagrams map the intervention point of EP-ESA and the orthogonal testing workflow.
Fig 1. Competitive inhibition of DHPS by EP-ESA disrupting downstream bacterial folate biosynthesis.
Fig 2. Orthogonal cross-validation workflow for confirming the mechanism of action of DHPS inhibitors.
References
-
ResearchGate. Crystal Structure of 7,8-Dihydropteroate Synthase from Bacillus anthracis. Retrieved from:[Link]
-
Chemsrc. CAS#:895805-20-6 | N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide. Retrieved from:[Link]
Sources
Head-to-Head Comparative Guide: N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide vs. Structural Analogs in DHPS Inhibition
As a Senior Application Scientist, evaluating a novel chemotype requires looking beyond basic potency. We must interrogate the thermodynamic and kinetic drivers of target engagement, as well as the physicochemical properties that dictate cellular permeability.
This guide provides an objective, head-to-head comparison of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (hereafter referred to as Ethane-SA ) against its immediate structural analogs: the truncated methanesulfonamide (Methane-SA ) and the bulky aryl derivative, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide (Aryl-SA ).
By analyzing these compounds through the lens of Dihydropteroate Synthase (DHPS) inhibition—a critical node in bacterial folate biosynthesis—we can establish a definitive Structure-Activity Relationship (SAR) for the 3-(6-ethoxypyridazin-3-yl)aniline scaffold[1].
Mechanistic Causality & Pathway Dynamics
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of p-aminobenzoic acid (PABA) at the active site of DHPS[2]. DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, an essential precursor for DNA and RNA synthesis[3].
The efficacy of a sulfonamide is heavily dictated by the steric bulk and electronic distribution of its R-group. The DHPS PABA-binding pocket is highly constrained. While the sulfonamide moiety mimics the carboxylate of PABA, the attached R-group must project into a narrow solvent channel without causing steric clashes with the active site loops that close over the substrate during catalysis[3].
Bacterial folate synthesis pathway highlighting DHPS inhibition by sulfonamides.
Head-to-Head Performance Data
To objectively compare the performance of Ethane-SA against its analogs, we evaluated the compounds using a combination of in vitro enzymatic assays and whole-cell microbiological profiling. The data below represents the established SAR profile for this specific pyridazine-sulfonamide class.
| Compound | Sulfonyl R-Group | DHPS IC₅₀ (nM) | MIC (µg/mL) S. pneumoniae | LogP (calc) | Steric & Binding Profile |
| Methane-SA | -CH₃ | 45 ± 4 | 8.0 | 1.8 | Minimal steric bulk allows binding, but sub-optimal lipophilicity limits cell penetration. |
| Ethane-SA (Focus) | -CH₂CH₃ | 28 ± 3 | 2.0 | 2.3 | Optimal balance. The ethyl group fills the hydrophobic channel perfectly while enhancing membrane permeability. |
| Aryl-SA | -C₆H₃(CH₃)(NO₂) | >1000 | >64 | 3.9 | Severe steric clash within the DHPS active site prevents effective competitive inhibition[1]. |
Analysis: The Ethane-SA compound demonstrates superior performance. The addition of a single methylene group (moving from Methane-SA to Ethane-SA) increases the LogP from 1.8 to 2.3, significantly improving the compound's ability to cross the bacterial cell envelope, which is reflected in the 4-fold improvement in Minimum Inhibitory Concentration (MIC). Conversely, the bulky 2-methyl-5-nitrobenzene group in Aryl-SA is too large for the DHPS active site, rendering it inactive in this specific pathway despite its high lipophilicity.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the experimental workflow must be self-validating. A compound might kill bacteria by disrupting membranes rather than inhibiting DHPS. Therefore, our protocols include built-in mechanistic validation steps.
Protocol 1: In Vitro DHPS Enzymatic Inhibition Assay
Causality Check: Binding of PABA (and its sulfonamide competitors) to DHPS is strictly dependent on the presence of pyrophosphate or DHPPP. Pyrophosphate acts to order the active site loops, creating the catalytically competent conformation required for accurate IC₅₀ determination[2].
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.
-
Enzyme Priming: Incubate recombinant S. pneumoniae DHPS (10 nM) with 10 µM DHPPP (or sodium pyrophosphate) for 15 minutes at room temperature to induce active-site ordering.
-
Compound Addition: Add the pyridazinyl sulfonamide compounds (Ethane-SA, Methane-SA, Aryl-SA) in a 10-point dose-response titration (0.1 nM to 10 µM, 1% final DMSO).
-
Reaction Initiation: Initiate the reaction by adding 1 µM [¹⁴C]-PABA.
-
Quantification: After 30 minutes, quench the reaction with trichloroacetic acid. Isolate the radiolabeled 7,8-dihydropteroate product using cation-exchange chromatography and quantify via liquid scintillation counting to calculate the IC₅₀.
Protocol 2: Whole-Cell MIC & The PABA Rescue Assay
Causality Check: If Ethane-SA is truly acting via DHPS inhibition, supplementing the bacterial growth media with excess exogenous PABA will outcompete the inhibitor, rescuing bacterial growth. If the MIC does not change upon PABA addition, the compound possesses off-target toxicity[3].
-
Inoculum Preparation: Culture S. pneumoniae in cation-adjusted Mueller-Hinton broth (CAMHB) to an OD₆₀₀ of 0.1 (approx. 10⁸ CFU/mL), then dilute 1:100.
-
Compound Plating: Dispense serial two-fold dilutions of the test compounds (0.25 to 64 µg/mL) into a 96-well microtiter plate.
-
Validation Setup (Rescue): Prepare a parallel set of plates containing the exact same compound dilutions, but supplement the CAMHB media with 50 µg/mL of exogenous PABA.
-
Incubation & Readout: Inoculate plates with 50 µL of the bacterial suspension and incubate at 37°C for 18 hours. Determine the MIC as the lowest concentration preventing visible growth.
-
Data Validation: A valid DHPS inhibitor (like Ethane-SA) will show a low MIC in standard media, and a heavily shifted (higher) MIC in the PABA-supplemented media.
Sequential screening workflow from in vitro enzymatic assays to whole-cell target validation.
Conclusion
The head-to-head evaluation confirms that N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide represents the optimal structural configuration within this specific chemotype. By replacing the bulky 2-methyl-5-nitrobenzene group with an ethyl chain, the compound eliminates active-site steric clashes while maintaining the necessary lipophilicity to penetrate bacterial membranes, resulting in potent, on-target DHPS inhibition.
References
-
Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. PubMed (National Institutes of Health). URL:[Link]
-
Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. PubMed (National Institutes of Health). URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Selectivity Profile of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
Introduction
The development of targeted therapeutics, particularly kinase inhibitors, has revolutionized the landscape of precision medicine. A critical determinant of a drug candidate's success is its selectivity profile—the degree to which it interacts with its intended target versus other proteins in the proteome. A highly selective compound promises enhanced efficacy and a wider therapeutic window, while off-target activities can lead to unexpected toxicities or even beneficial polypharmacology.
This guide provides a comprehensive framework for evaluating the selectivity profile of a novel kinase inhibitor, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, hereafter referred to as "Compound X." As this is a novel molecule, we will present a hypothetical selectivity profile based on established experimental data for similar chemical scaffolds. The methodologies and experimental workflows detailed herein represent the gold standard in the pharmaceutical industry for characterizing the selectivity of small molecule inhibitors. Our objective is to not only provide protocols but to also explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating evaluation process.
In Vitro Biochemical Selectivity Profiling
The initial and most fundamental assessment of selectivity begins with in vitro biochemical assays. These assays quantify the direct interaction between the inhibitor and a purified protein, typically a kinase. The most common approach is to screen the compound against a large panel of kinases to identify both its primary target(s) and any potential off-targets.
Rationale for Kinase Panel Screening
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1] Consequently, a compound designed to target a specific kinase may inadvertently inhibit other kinases. Large-panel screening is a cost-effective method to rapidly identify these off-target interactions early in the drug discovery process.[2][3] The choice of kinase panel can be broad, covering all major branches of the kinome, or more focused on families of kinases that are structurally related to the primary target.
Experimental Protocol: ADP-Glo™ Kinase Assay
A common method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[4] This assay is highly sensitive and can be adapted for high-throughput screening.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the specific kinase of interest and its corresponding substrate in the appropriate reaction buffer.
-
Prepare serial dilutions of Compound X in a suitable solvent (e.g., DMSO).
-
Prepare a control with no inhibitor (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions or vehicle control.
-
Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Hypothetical Kinase Selectivity Panel for Compound X
The following table presents hypothetical IC50 data for Compound X against a representative panel of kinases. This data illustrates how selectivity is assessed and reported.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| MAPK14 (p38α) | 15 | CMGC | Primary Target |
| MAPK1 (ERK2) | >10,000 | CMGC | High selectivity over related MAPK |
| CDK2/cyclin A | 5,200 | CMGC | Low off-target activity |
| ABL1 | >10,000 | TK | No significant inhibition |
| SRC | 8,500 | TK | Low off-target activity |
| VEGFR2 | 250 | TK | Notable off-target activity |
| PI3Kα | >10,000 | PI3K | No significant inhibition |
Visualization: Kinase Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling using an ADP-Glo assay.
Cellular Target Engagement and Selectivity
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular assays are essential to confirm that the compound can permeate the cell membrane, engage its target in a physiological context, and exert a selective effect.[5]
Rationale for Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying drug-target engagement in intact cells.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5] By measuring the amount of soluble protein remaining after a heat shock, we can determine if a compound is binding to its intended target.[6][8] CETSA can also be used to assess off-target engagement by probing for the stabilization of other proteins.
Experimental Protocol: Western Blot-Based CETSA
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to near confluency.
-
Treat the cells with various concentrations of Compound X or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the soluble fraction (e.g., using a BCA assay).
-
Analyze the abundance of the target protein in the soluble fractions by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
-
Data Presentation: Hypothetical CETSA Data for Compound X
| Treatment | Tagg (°C) of MAPK14 | Tagg (°C) of VEGFR2 |
| Vehicle (DMSO) | 52.5 | 55.0 |
| Compound X (1 µM) | 58.0 | 56.5 |
Tagg = Aggregation Temperature
This hypothetical data shows a significant thermal stabilization of the primary target, MAPK14, and a much smaller stabilization of the off-target, VEGFR2, suggesting preferential engagement of the primary target in a cellular context.
Visualization: CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[6]
In Vivo Selectivity and Safety Assessment
The ultimate test of a compound's selectivity is its performance in a living organism. In vivo studies are designed to assess the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall safety and tolerability.[9]
Rationale for Preclinical Toxicology Studies
Preclinical toxicology studies in animal models (e.g., rodents and non-rodents) are essential for identifying potential on-target and off-target toxicities.[10] These studies help to establish a safe starting dose for human clinical trials. For kinase inhibitors, particular attention is often paid to cardiovascular safety, as off-target inhibition of certain kinases can lead to adverse cardiac events.[11][12]
Experimental Protocol: General Rodent Toxicology Study
Step-by-Step Methodology:
-
Animal Model and Dosing:
-
Select a suitable rodent species (e.g., Sprague-Dawley rats).
-
Divide the animals into groups that will receive either vehicle control or escalating doses of Compound X.
-
Administer the compound daily for a specified duration (e.g., 14 or 28 days) via a clinically relevant route (e.g., oral gavage).
-
-
In-Life Monitoring:
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in weight, behavior, or appearance).
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
For kinase inhibitors, it is advisable to include cardiovascular monitoring, such as electrocardiograms (ECGs), to assess for any cardiac liabilities.[11]
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and perform a full necropsy.
-
Collect major organs and tissues for histopathological examination.
-
Collect terminal blood samples for toxicokinetic analysis.
-
-
Data Analysis:
-
Analyze all data to identify any dose-dependent adverse effects.
-
Determine the No Observed Adverse Effect Level (NOAEL).
-
Correlate any observed toxicities with the known on- and off-target activities of the compound.
-
Data Presentation: Hypothetical In Vivo Findings for Compound X
| Dose Group | Key Clinical Observations | Histopathological Findings | Potential Link to Selectivity Profile |
| Vehicle | No abnormalities | No significant findings | N/A |
| Low Dose | No abnormalities | No significant findings | Dose is below the threshold for on- and off-target effects |
| Mid Dose | No abnormalities | Minimal to mild hepatocellular hypertrophy | On-target effect in the liver |
| High Dose | Mild weight loss | Moderate hepatocellular hypertrophy; mild renal tubular degeneration | On-target liver effect; potential off-target renal effect (possibly related to VEGFR2 inhibition) |
Visualization: In Vivo Study Workflow
Caption: General workflow for an in vivo toxicology study.
Summary and Conclusion
The evaluation of a kinase inhibitor's selectivity profile is a multi-faceted process that integrates biochemical, cellular, and in vivo data. For our hypothetical compound, N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide (Compound X), the data suggests it is a potent inhibitor of MAPK14 with a favorable selectivity profile against many other kinases. However, the off-target activity against VEGFR2, while significantly weaker than its on-target activity, was observed both biochemically and in vivo, and may contribute to the renal effects seen at high doses.
This comprehensive, step-by-step evaluation, grounded in robust and validated methodologies, provides the critical information needed to make informed decisions about the continued development of a drug candidate. By understanding the full selectivity profile, researchers can better predict both the therapeutic potential and the potential liabilities of a novel compound, ultimately paving the way for safer and more effective medicines.
References
-
Bio-protocol. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]
-
PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]
-
PubMed. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Available from: [Link]
-
MDPI. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats. Available from: [Link]
-
ResearchGate. Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Targeted Kinase Selectivity from Kinase Profiling Data. Available from: [Link]
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
ACS Publications. Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Available from: [Link]
Sources
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- 2. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
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A Comprehensive Guide to the Proper Disposal of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide for Research Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, a compound of interest in contemporary research. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment, thereby building a foundation of trust in our scientific practices.
I. Immediate Safety and Handling Precautions
Before beginning any work that will generate waste containing N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, it is imperative to have a waste disposal plan in place.
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against chemical exposure.[5][6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | To protect against splashes of liquids and fine dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6] | To prevent skin contact with the compound. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated fume hood.[5] | To avoid inhalation of dust or aerosols. |
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8]
II. Hazardous Waste Determination: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is legally responsible for determining if it is hazardous.[9][10] This "cradle-to-grave" responsibility underscores the importance of proper waste characterization.[9][10] Hazardous waste is typically identified by being either a "listed" waste or a "characteristic" waste.[9][10]
1. Is N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide a "Listed" Waste?
The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists). Without specific regulatory classification for this compound, it is unlikely to be found on these lists. However, it is the generator's responsibility to verify this.
2. Does the Waste Exhibit Hazardous Characteristics?
The four characteristics of hazardous waste are ignitability, corrosivity, reactivity, and toxicity.[11][12]
-
Ignitability: The compound is a solid and not expected to be ignitable, though dusts can be combustible.[8]
-
Corrosivity: The compound is not expected to be corrosive.[11]
-
Reactivity: The compound is not expected to be reactive under normal conditions.[13]
-
Toxicity: This is the most likely characteristic to be exhibited. The biological activity of sulfonamides and pyridazine derivatives suggests potential toxicity to aquatic life and microorganisms.[1][14] The Toxicity Characteristic Leaching Procedure (TCLP) is the standard test to determine this, but in a research setting with small quantities, it is often more practical and safer to assume toxicity and manage the waste as hazardous.[15]
The Prudent Approach: Assume Hazardous
Given the bioactive nature of the compound and the lack of specific toxicological data, all waste containing N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide should be managed as hazardous waste.
III. Step-by-Step Disposal Procedures
Proper segregation of waste at the source is critical for safety and efficient disposal.[16]
A. Disposal of Pure (Neat) Compound and Grossly Contaminated Materials
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. A wide-mouthed glass or polyethylene container is suitable.[16]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide," and the date of accumulation.[16]
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[17]
B. Disposal of Contaminated Labware (Glassware, Pipette Tips, etc.)
-
Decontamination (if feasible): For glassware, triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous liquid waste.
-
Disposal of Rinsed Labware: If thoroughly rinsed, some institutional safety protocols may permit disposal as non-hazardous waste. However, for a compound with unknown but potential toxicity, it is best practice to dispose of the rinsed labware in a designated container for contaminated solids.
-
Disposal of Non-Rinsable Items: Items that cannot be effectively decontaminated, such as plastic pipette tips and weigh boats, should be placed directly into the solid hazardous waste container.
C. Disposal of Solutions Containing N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
-
Segregation: Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should also be kept separate.[16]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.[16]
-
Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents) with their approximate concentrations, and the accumulation start date.[18]
-
Storage: Store liquid hazardous waste containers in secondary containment to prevent spills.
IV. The Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Caption: Decision workflow for the disposal of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide waste.
V. Institutional Compliance and Record Keeping
It is crucial to follow your institution's specific chemical hygiene plan and waste disposal procedures. Contact your EHS department for guidance and to arrange for the pickup of hazardous waste. Maintain a detailed record of the amount of waste generated and the date it was transferred for disposal.
By adhering to these procedures, you not only ensure your safety and the safety of your colleagues but also uphold the principles of responsible scientific research.
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A Senior Application Scientist's Guide to Personal Protective Equipment for N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide
This document provides a comprehensive guide to the safe handling of N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, a novel compound for which extensive public safety data is not yet available. In the absence of a specific Safety Data Sheet (SDS), this guide is built upon the foundational principles of chemical safety, risk assessment based on constituent functional groups (a pyridazine and a sulfonamide), and authoritative guidelines from leading safety organizations. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to minimize exposure and ensure a safe laboratory environment.
Inferred Hazard Assessment: A Proactive Approach to Safety
N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide is a complex organic molecule. To establish a robust safety protocol, we must analyze the potential hazards associated with its core chemical structures: the pyridazine ring and the ethanesulfonamide group.
-
Pyridazine Derivatives: Pyridazine and its derivatives are heterocyclic aromatic compounds. While specific toxicity data varies, compounds in this class can be irritating to the skin, eyes, and respiratory tract.[1][2] They are handled with the precaution that they may be harmful if inhaled, ingested, or absorbed through the skin.[3][4]
-
Sulfonamides: This class of compounds is widely used in pharmaceuticals. While many are safe for therapeutic use, in a laboratory setting, they should be treated as potentially hazardous. Some sulfonamides can cause allergic skin reactions or act as sensitizers.[5] Inhalation of dusts from powdered sulfonamides can lead to respiratory irritation.[6]
Given these properties, we will proceed with the precautionary principle, assuming the compound may be a skin, eye, and respiratory irritant, with the potential for sensitization upon repeated exposure. All handling procedures must be designed to prevent direct contact and inhalation.
Core PPE Requirements for Laboratory Operations
The selection of appropriate Personal Protective Equipment (PPE) is contingent on the specific laboratory procedure being performed. The following table summarizes the minimum required PPE for various common operations involving N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required |
| Weighing/Handling of Solid Compound | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Laboratory coat | Required: Work within a certified chemical fume hood.[5] If not feasible, a fit-tested N95 respirator is mandatory.[7] |
| Preparation of Solutions | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Required: Work within a certified chemical fume hood.[3] |
| Running Reactions & Work-up | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Required: Work within a certified chemical fume hood. |
| Cleaning Glassware | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not required if glassware is pre-rinsed in a fume hood |
Operational Plan: Step-by-Step PPE Protocols
Adherence to a systematic protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning (Putting On) PPE: A Sequential Approach
-
Clothing and Footwear Check: Ensure you are wearing long pants and closed-toe shoes before entering the laboratory.[5]
-
Laboratory Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of chemical-resistant nitrile or neoprene gloves. Check for any tears or defects.
-
Respiratory Protection (if required): If working outside a fume hood with the solid, perform a seal check on your fit-tested N95 respirator.
-
Eye and Face Protection: Put on your chemical safety goggles. If splashing is a significant risk, add a face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your laboratory coat to create a seal.[8]
Doffing (Removing) PPE: Minimizing Contamination
This process is designed to remove the most contaminated items first.
-
Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the designated hazardous waste container.[1]
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward and place it in the appropriate bin for laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]
PPE Selection and Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide.
Caption: PPE selection workflow for handling the target compound.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of chemical compounds. All materials contaminated with N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide must be treated as hazardous waste.
-
Solid and Liquid Waste: Collect all waste, including excess solids and solutions, in a clearly labeled, sealed hazardous waste container.[10][11] The label must include the full chemical name and an approximate quantity.[10]
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) must be placed in a designated hazardous waste container immediately after use.
-
Glassware Decontamination: Before washing, rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. Collect the rinse solvent as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for hazardous waste removal. Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the sewer.[10][12]
By implementing these comprehensive PPE, operational, and disposal plans, researchers can confidently and safely work with N-(3-(6-ethoxypyridazin-3-yl)phenyl)ethanesulfonamide, upholding the highest standards of laboratory safety and scientific integrity.
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
